4-Fluoroindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQOXZRRFDMQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585690 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552866-98-5 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoroindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroindoline, systematically known as 4-fluoro-2,3-dihydro-1H-indole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a synthetic intermediate, its indoline scaffold is a core component of numerous biologically active molecules. The strategic incorporation of a fluorine atom at the 4-position of the benzene ring can substantially modify the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This enhancement makes this compound a valuable building block for developing novel therapeutics, particularly in the areas of neurological disorders and oncology.[2]
It is crucial to distinguish this compound (C₈H₈FN) from its unsaturated analogue, 4-Fluoroindole (C₈H₆FN). This compound features a saturated pyrrolidine ring fused to the benzene ring, whereas 4-fluoroindole contains an aromatic pyrrole ring. This guide will focus exclusively on the properties and structure of this compound.
Chemical Structure and Properties
The structure of this compound consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom substituted at the C4 position of the aromatic ring.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-fluoro-2,3-dihydro-1H-indole | [3] |
| CAS Number | 552866-98-5 | [3] |
| Molecular Formula | C₈H₈FN | [3] |
| Molecular Weight | 137.15 g/mol | [3] |
| Canonical SMILES | C1CNC2=C1C(=CC=C2)F | [3] |
| InChI | InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | [3] |
| InChIKey | CMQOXZRRFDMQKY-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 12 Ų | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 4-Fluoroindole. This reaction selectively reduces the C2-C3 double bond of the pyrrole ring.[4] The following is a representative protocol based on established methods for indole hydrogenation.
Protocol: Catalytic Hydrogenation of 4-Fluoroindole
-
Reaction Setup:
-
Hydrogenation:
-
Seal the reaction vessel securely.
-
Purge the vessel with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with the reaction solvent.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the final product.
-
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of this compound. The proton-decoupled ¹³C NMR spectrum will show characteristic splitting patterns due to C-F coupling.
Representative Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Look for multiplets in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the fluorinated benzene ring. Expect two aliphatic signals, likely triplets, corresponding to the methylene protons at the C2 and C3 positions of the indoline ring (~3.0-3.6 ppm). A broad singlet for the N-H proton will also be present.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: The spectrum will show 8 distinct carbon signals. The carbon directly attached to the fluorine atom (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine atom will also exhibit smaller C-F couplings (²JCF and ³JCF). The two aliphatic carbons (C2 and C3) will appear as singlets in the upfield region of the spectrum.[5]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Representative Protocol for Electrospray Ionization (ESI) MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Expected Fragmentation:
-
Molecular Ion Peak ([M+H]⁺): The primary peak observed should correspond to the protonated molecule at m/z 138.07.
-
Major Fragments: Common fragmentation pathways for indolines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which can lead to characteristic fragment ions.[6]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized this compound. A reverse-phase method is typically suitable for this compound.
Representative Protocol for Reverse-Phase HPLC Analysis:
-
Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan across a range (e.g., 210-400 nm) and select an optimal wavelength, likely around 254 nm.
-
Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.
-
-
Analysis: Dissolve a small amount of the sample in the mobile phase. Inject the sample and analyze the resulting chromatogram for a single major peak, indicating the purity of the compound.
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in organic synthesis. Its structural features are leveraged by medicinal chemists to create more complex molecules with potential therapeutic value.
-
Pharmaceutical Development: The indoline core is a privileged scaffold found in many FDA-approved drugs. The addition of fluorine can enhance a drug candidate's metabolic stability by blocking sites of oxidation and can improve its ability to cross cell membranes due to increased lipophilicity.[1] It serves as a key building block for synthesizing novel agents targeting cancer and neurological diseases.[2]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. This compound serves as a precursor for developing next-generation crop protection agents.[1]
-
Biological Research: Researchers use this compound and its derivatives to probe biological systems, study receptor-ligand interactions, and understand enzyme activity.[2]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Fluoro-2,3-dihydro-1H-indole | C8H8FN | CID 16244440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
solubility and stability of 4-Fluoroindoline
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroindoline
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is fundamental to its successful application. This guide provides a comprehensive overview of the methodologies used to determine the , a key heterocyclic scaffold in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are crucial for its characterization.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The introduction of a fluorine atom to the indoline structure can significantly influence its physicochemical properties, including solubility, due to fluorine's high electronegativity. Indoline itself has low solubility in water but is soluble in organic solvents like ethanol and ether.[1] The solubility of the related compound, indole, is also low in water but higher in organic solvents such as ethyl acetate, benzene, ethanol, and chloroform.[2]
Predicted Solubility Profile
Based on the general characteristics of similar heterocyclic compounds, the solubility of this compound is expected to be low in aqueous media and higher in common organic solvents. A systematic determination of its solubility is essential for further development.
Data Presentation: Quantitative Solubility of this compound (Hypothetical Data)
The following table illustrates how experimentally determined solubility data for this compound would be presented.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Purified Water | 25 | < 0.1 | < 0.0007 | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 37 | < 0.1 | < 0.0007 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | 0.5 | 0.0036 | Shake-Flask |
| Methanol | 25 | 50 | 0.3645 | Shake-Flask |
| Ethanol | 25 | 35 | 0.2552 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.458 | Shake-Flask |
| Acetonitrile | 25 | 40 | 0.2916 | Shake-Flask |
| Ethyl Acetate | 25 | 25 | 0.1823 | Shake-Flask |
Experimental Protocol: Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the equilibrium solubility of this compound in various solvents at specified temperatures.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., purified water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Add a known volume of the pre-equilibrated solvent to each vial.
-
Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand at the set temperature to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of this compound to determine the concentration of the saturated solution.
Visualization: Experimental Workflow for Solubility Determination
Caption: A flowchart of the shake-flask method for solubility determination.
Stability of this compound
Assessing the chemical stability of a compound is mandated by regulatory bodies like the ICH to ensure its quality, safety, and efficacy over time.[4][5][6][7] Forced degradation, or stress testing, is a crucial component of this assessment, as it helps to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10] Fluorination often enhances the metabolic stability of molecules.
Predicted Stability Profile
This compound is expected to be relatively stable under neutral conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.
Data Presentation: Forced Degradation of this compound (Hypothetical Data)
The results of a forced degradation study for this compound would be summarized as follows.
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradants (Peak Area %) | Mass Balance (%) |
| 0.1 N HCl at 60°C | 24 | 88.5 | D1 (4.2%), D2 (6.8%) | 99.5 |
| 0.1 N NaOH at 60°C | 24 | 85.2 | D3 (8.1%), D4 (5.9%) | 99.2 |
| 3% H₂O₂ at 25°C | 24 | 90.1 | D5 (9.5%) | 99.6 |
| Thermal (80°C) | 48 | 98.7 | Minor peaks <0.5% | 99.8 |
| Photolytic (ICH Q1B) | - | 95.3 | D6 (4.1%) | 99.4 |
Experimental Protocol: Forced Degradation Study
This protocol is based on the principles outlined in the ICH guidelines.[6]
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for pH adjustment
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH. Apply heat if necessary and sample at intervals. Neutralize before analysis.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Monitor the reaction over time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven. Also, test a solution of the compound under the same conditions.
-
Photolytic Degradation: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process-related impurities and degradation products. A PDA detector is useful for assessing peak purity, while LC-MS is invaluable for identifying the mass of the degradants.
Visualization: Logical Workflow for Stability Testing
Caption: A workflow illustrating the process of a forced degradation study.
Conclusion
The successful development of any pharmaceutical agent relies on a thorough understanding of its fundamental physicochemical properties. For this compound, while specific public data on solubility and stability is limited, established methodologies provide a clear path for its characterization. By employing standard protocols such as the shake-flask method for solubility and following ICH guidelines for forced degradation studies, researchers can generate the critical data necessary for formulation development, regulatory submission, and ensuring the overall quality and safety of potential drug products derived from this important scaffold. The use of modern analytical techniques, particularly HPLC and LC-MS/MS, is indispensable for the accurate quantification and characterization required in these studies.[12][13][14][15][16]
References
- 1. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scribd.com [scribd.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. snscourseware.org [snscourseware.org]
- 7. database.ich.org [database.ich.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cetjournal.it [cetjournal.it]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Fluoroindoline and its Analogue 4-Fluoroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoroindole, a crucial analogue to 4-fluoroindoline. Due to the limited availability of published complete datasets for this compound, this document focuses on the well-characterized data of 4-fluoroindole. The spectroscopic characteristics of this compound can be inferred from this data, with expected variations arising from the saturation of the C2-C3 double bond. This guide presents available data in a structured format, details experimental protocols, and illustrates the analytical workflow.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 4-fluoroindole. The data for this compound would differ primarily in the upfield shift of the C2 and C3 signals in the ¹³C NMR spectrum and the appearance of corresponding aliphatic proton signals in the ¹H NMR spectrum. The N-H stretching frequency in the IR spectrum would also be expected to differ.
Table 1: ¹H NMR Spectroscopic Data for 4-Fluoroindole
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 (N-H) | ~8.1 | br s | - |
| H-2 | ~7.2 | t | ~2.9 |
| H-3 | ~6.5 | t | ~2.9 |
| H-5 | ~7.1 | td | ~8.0, 5.4 |
| H-6 | ~6.8 | dd | ~10.0, 8.0 |
| H-7 | ~7.3 | d | ~8.0 |
Note: Data is compiled from typical values for indole derivatives and is solvent-dependent.
Table 2: ¹³C NMR Spectroscopic Data for 4-Fluoroindole
| Carbon | Chemical Shift (δ) ppm |
| C-2 | ~124.5 |
| C-3 | ~102.0 |
| C-3a | ~125.0 (d, JC-F ≈ 8 Hz) |
| C-4 | ~157.0 (d, JC-F ≈ 250 Hz) |
| C-5 | ~110.0 (d, JC-F ≈ 20 Hz) |
| C-6 | ~122.0 (d, JC-F ≈ 5 Hz) |
| C-7 | ~115.0 |
| C-7a | ~136.0 |
Note: Data is estimated based on known substituent effects on the indole ring. The presence of fluorine will cause splitting of the signals for nearby carbons, a phenomenon that should be considered during spectral analysis.[1][2]
Table 3: IR Spectroscopic Data for 4-Fluoroindole [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1610, 1580, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | C-F Stretch |
| ~750 | Strong | Aromatic C-H Out-of-plane Bending |
Table 4: Mass Spectrometry Data for 4-Fluoroindole [3]
| m/z | Relative Intensity (%) | Assignment |
| 135 | 100 | [M]⁺ |
| 108 | ~50 | [M-HCN]⁺ |
| 83 | ~30 | [M-C₂H₂F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion. For GC-MS, the sample is first vaporized and separated on a GC column before entering the ion source.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating molecular ions and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
Technical Guide: Commercial Availability and Synthesis of 4-Fluoroindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 4-fluoroindoline and its key precursors. Due to its limited direct commercial availability, this document focuses on the procurement of essential starting materials and provides detailed, citable synthetic protocols for its preparation in a laboratory setting.
Introduction to this compound
This compound is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom into the indoline scaffold can significantly alter the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound is a sought-after intermediate in the synthesis of novel pharmaceuticals, particularly for developing agents targeting neurological disorders, as well as in the creation of advanced materials for organic electronics.[1][2]
Commercial Availability of this compound
Direct commercial availability of this compound is limited. Most major chemical suppliers do not list it as a stock item. However, its structural isomer, 4-fluoroisoindoline hydrochloride, is available from some suppliers, and it is crucial for researchers to distinguish between these two compounds.[3][4] The general lack of availability necessitates laboratory synthesis from commercially accessible precursors.
Commercial Availability of Key Precursors
The most common synthetic route to this compound involves the reduction of 4-fluoro-1H-indole. 4-Fluoro-1H-indole, in turn, is often synthesized from 2-fluoro-6-nitrotoluene. Both of these precursors are widely available from numerous suppliers.
Table 1: Commercial Availability of 2-Fluoro-6-nitrotoluene (CAS 769-10-8)
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich | ≥98.0% | - |
| Fisher Scientific | ≥98.0% (GC) | Available through TCI America™.[5] |
| Chem-Impex | ≥99% | Stored at 0-8°C.[6] |
| Santa Cruz Biotechnology | Not specified | Research chemical.[7] |
| Biosynth | Not specified | For pharmaceutical testing.[8] |
| NINGBO INNO PHARMCHEM | Not specified | Manufacturer and supplier.[9][10] |
| Pharmaffiliates | Not specified | Bulk specialty chemical.[11] |
Table 2: Commercial Availability of 4-Fluoro-1H-indole (CAS 387-43-9)
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich | 97% | Reactant for preparing various inhibitors. |
| Ossila | >98% | Building block for drug discovery and OLEDs.[2] |
| Chem-Impex | ≥98% (HPLC) | Off-white crystal or yellowish liquid.[1] |
| ChemicalBook | 98% - 99% | Lists multiple suppliers.[12] |
Synthetic Pathways and Experimental Protocols
A reliable two-stage synthetic pathway involves the preparation of 4-fluoro-1H-indole from 2-fluoro-6-nitrotoluene, followed by the reduction of the indole to the target this compound.
This protocol is adapted from the Leimgruber-Batcho-like synthesis method described in patent CN103420892A.[13] It is a two-step process starting from 2-fluoro-6-nitrotoluene.
Step A: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a 50 mL reaction flask, add 2-fluoro-6-nitrotoluene (3.1g, 20 mmol) and N,N-dimethylformamide (DMF, 15 mL).[13]
-
While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76g, 40 mmol).[13]
-
Heat the mixture to reflux (approximately 115-125 °C) and maintain the reaction for 20-24 hours.[13]
-
Monitor the reaction progress by HPLC or TLC.[14]
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude intermediate product.[13]
Step B: Reductive Cyclization to 4-Fluoro-1H-indole
-
Place the crude intermediate from Step A (assuming ~10 mmol) into a 50 mL reaction flask.[13]
-
Add methanol (10 mL) and a catalytic amount of 5% Palladium on carbon (Pd/C, 300 mg).[13] Alternatively, Raney Nickel can be used as the catalyst.[12]
-
Stir the mixture at room temperature (15-30 °C) under a hydrogen atmosphere (reaction can be run from atmospheric pressure to 3.0 MPa) for 3-12 hours, or overnight.[13]
-
After the reaction is complete (monitored by TLC/HPLC), filter the mixture through a pad of Celite or diatomaceous earth to remove the catalyst.[12]
-
Concentrate the filtrate under vacuum to yield the crude 4-fluoro-1H-indole.[12]
-
The product can be further purified by silica gel column chromatography if necessary.
This protocol is based on the general method for reducing indole compounds to indoline compounds using a borane reagent in the presence of trifluoroacetic acid, as detailed in US Patent 4,210,590.[15]
-
In a suitable reaction vessel under a nitrogen atmosphere, mix a 1M solution of borane-tetrahydrofuran complex (BH₃·THF) with trifluoroacetic acid (TFA). A typical ratio involves approximately 1.5 mL of 1M BH₃·THF per 3 mL of TFA. Cool the mixture in a water bath.[15]
-
Dissolve 4-fluoro-1H-indole in a minimal amount of dry tetrahydrofuran (THF).
-
Add the 4-fluoro-1H-indole solution dropwise to the cooled BH₃·THF/TFA mixture while maintaining the nitrogen atmosphere and cooling.[15]
-
After the addition is complete, continue stirring for approximately 15-40 minutes.[15]
-
To quench the reaction, cool the mixture in an ice bath and add water dropwise, followed by a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 9.[15]
-
Extract the aqueous solution with a suitable organic solvent, such as methylene chloride or ethyl acetate.
-
Wash the combined organic extracts with a saturated sodium chloride solution (brine) and dry over an anhydrous drying agent (e.g., potassium carbonate or sodium sulfate).[15]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain this compound. Further purification can be achieved via chromatography or distillation if required.
Visualization of Synthetic Pathway
The following diagram illustrates the key synthetic transformations from the commercially available precursor to the final this compound product.
Figure 1: Key synthetic route to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. 4-Fluoroisoindoline hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. crescentchemical.com [crescentchemical.com]
- 5. 2-Fluoro-6-nitrotoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. 2-Fluoro-6-nitrotoluene | 769-10-8 | FF52474 | Biosynth [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 4-Fluoroindole | 387-43-9 [chemicalbook.com]
- 13. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the pharmacological properties of these derivatives. Fluorination can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of the diverse biological activities of fluorinated indole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, complete with quantitative data, experimental protocols, and mechanistic pathway diagrams.
Anticancer Activity
Fluorinated indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4]
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Fluorinated indoles have been developed as potent inhibitors of several key oncogenic kinases.
Quantitative Data: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 Value | Reference(s) |
| 6-Fluoroindazole Derivative | ROCK1 | 14 nM | [5] |
| 4-Fluoroindazole Derivative | ROCK1 | 2500 nM | [5] |
| Fluorinated Pyrazole-Indole | Syk Kinase | 4 nM - 64 nM | [5] |
| Indole-2-carboxamide (Comp. 67a ) | VEGFR-2 | 0.078 ± 0.003 µM | [6][7] |
| N-Alkylindole Acrylonitrile (Comp. 2a/2b ) | VEGFR-2 | (Potent Inhibition) | [8] |
| Indole-based Sulfonohydrazide (Comp. 5f ) | - | 13.2 µM (MCF-7) | [9] |
| Indole-based Sulfonohydrazide (Comp. 5f ) | - | 8.2 µM (MDA-MB-468) | [9] |
| 3-amino-1H-7-azaindole (Comp. 25 ) | - | 3.7 µmol/L (HeLa) | [10] |
| 3-amino-1H-7-azaindole (Comp. 25 ) | - | 8.0 µmol/L (HepG2) | [10] |
| 3-amino-1H-7-azaindole (Comp. 25 ) | - | 19.9 µmol/L (MCF-7) | [10] |
| Indole-based Tyrphostin (Comp. 16 ) | EGFR | 1.026 µM | [11] |
| Indole-based Tyrphostin (Comp. 16 ) | SRC Kinase | 0.002 µM | [11] |
Featured Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[6] Fluorinated indole derivatives can inhibit VEGFR-2, thereby blocking downstream signaling and suppressing tumor angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of fluorine substitution on indole ring stability
An In-Depth Technical Guide to the Effects of Fluorine Substitution on Indole Ring Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. However, the indole ring can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP450) enzymes, which can limit its therapeutic potential.[2]
A key strategy to overcome this liability is the selective incorporation of fluorine atoms into the indole ring. Fluorination has become a cornerstone of modern medicinal chemistry, employed to enhance the metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of drug candidates.[2][3] This is largely attributed to the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[4] Its high bond dissociation energy (BDE) of up to 130 kcal/mol makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond (BDE ≈ 105 kcal/mol).[4][5]
This technical guide provides a comprehensive overview of the effects of fluorine substitution on the stability of the indole ring, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
Impact of Fluorine on Physicochemical Stability
The introduction of fluorine, the most electronegative element, imparts significant changes to the electronic and physical properties of the indole ring.
Thermal Stability
The exceptional strength of the C-F bond generally enhances the thermal stability of organic molecules.[6][7] This is reflected in the melting points of fluorinated indoles compared to the parent compound. While extensive comparative data is scarce, available information suggests an increase in melting point, indicating greater lattice energy and stability in the solid state.
Table 1: Comparison of Melting Points for Indole and Fluorinated Derivatives
| Compound | Melting Point (°C) | Data Source |
| Indole | 52-54 °C | Standard Reference |
| 6-Fluoroindole | 72-76 °C | [8][9] |
| 6-Fluoroindole-2-carboxylic acid | 244-250 °C (decomposes) | [10] |
Chemical Stability
The chemical stability of the indole ring, particularly its susceptibility to acidic conditions, can be modulated by fluorine substitution.
-
pH Stability : The indole ring is generally more susceptible to degradation and polymerization under strong acidic conditions, which protonate the C3 position to form a reactive indoleninium cation.[11]
-
Electronic Effects : A fluorine atom acts as a strong electron-withdrawing group via the inductive effect. This reduces the electron density of the indole ring system, which can decrease its susceptibility to electrophilic attack compared to unsubstituted indole.[11] Conversely, this electron-withdrawing nature increases the acidity of the N-H proton, making it more easily deprotonated under basic conditions.[11]
-
Potential Instabilities : While aromatic C-F bonds are highly stable, certain fluorinated substituents, such as difluoromethyl (CHF₂) groups, can be liable to defluorination in aqueous solutions at physiological pH.[5][12] The stability of fluoromethyl-substituted indoles often follows the order of CH₂F < CHF₂ ≪ CF₃.[5][12]
Below is a diagram illustrating the general impact of fluorination on the core properties of the indole scaffold.
Enhancement of Metabolic Stability
The most significant advantage of fluorinating indole-based drug candidates is the enhancement of metabolic stability.[13] The primary route of metabolism for many indole-containing compounds is oxidation by CYP450 enzymes.[2] By strategically replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this metabolic "soft spot" can be effectively blocked.[2][3]
This blocking mechanism is depicted in the following diagram.
The practical outcome of this metabolic blocking is a longer biological half-life (t½) and lower intrinsic clearance (CLint), which are desirable pharmacokinetic properties for drug candidates.
Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [2] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [2] |
| 32c | CF₃-substituted indazole analog | 53.71 | 1.29 (mL/min/mg) | [2] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [2] |
Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.[2]
Experimental Protocols
Assessing the metabolic stability of new chemical entities is a critical step in drug discovery. The in vitro liver microsomal stability assay is a standard, high-throughput method used for this purpose.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[13]
2. Materials:
-
Test compound and positive/negative control compounds.
-
Pooled liver microsomes (e.g., human, rat, mouse).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination, often containing an internal standard.
-
96-well incubation plates and collection plates.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for quantitative analysis.
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of the 96-well plate.
-
Add a small volume of the test compound stock solution to the microsomes to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control (0-minute time point), add the quenching solution immediately before the NADPH system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold organic solvent (e.g., 2-3 volumes of acetonitrile with internal standard).
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[13]
-
The following diagram illustrates this experimental workflow.
Conclusion
Fluorine substitution is a highly effective and widely adopted strategy in medicinal chemistry for enhancing the stability of the indole ring. By leveraging the unique strength and electronic properties of the carbon-fluorine bond, drug development professionals can strategically block sites of oxidative metabolism, leading to significant improvements in metabolic stability and pharmacokinetic profiles. Furthermore, fluorination can increase thermal stability and modulate chemical reactivity. A thorough understanding of these effects, supported by quantitative in vitro assays, is essential for the rational design and successful development of next-generation indole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 4-Fluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroindoline is a valuable fluorinated heterocyclic compound that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The introduction of a fluorine atom at the 4-position of the indoline scaffold can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive review of the primary synthetic methodologies for obtaining this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached through two main strategies:
-
Synthesis of 4-fluoroindole followed by reduction: This is a widely employed and reliable method that involves the initial construction of the 4-fluoroindole ring system, which is subsequently reduced to the desired this compound.
-
Direct fluorination of the indoline scaffold: This approach, while more direct, presents challenges in controlling the regioselectivity of the fluorination reaction.
This guide will focus on the most established and effective methods within these strategies.
Method 1: Leimgruber-Batcho-Type Synthesis of 4-Fluoroindole and Subsequent Reduction
This robust two-step sequence is a popular choice for the synthesis of 4-fluoroindoles and can be adapted for the preparation of this compound.
Step 1: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene
This step follows a modified Leimgruber-Batcho indole synthesis, which involves the condensation of a substituted nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.
Reaction Pathway:
Figure 1: Leimgruber-Batcho synthesis of 4-fluoroindole.
Experimental Protocol:
Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)vinylamine:
-
To a solution of 2-fluoro-6-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 115-125 °C) and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate enamine. This intermediate is often used in the next step without further purification.
Reductive Cyclization to 4-Fluoroindole:
-
Dissolve the crude (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinylamine in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere. The reaction is typically carried out at a pressure of 0.2–3.0 MPa and a temperature of 15–30 °C for 3–12 hours.
-
After the reaction is complete (monitored by TLC or HPLC), filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-fluoroindole.
Quantitative Data for 4-Fluoroindole Synthesis:
| Parameter | Value |
| Starting Material | 2-Fluoro-6-nitrotoluene |
| Reagents | DMF-DMA, Pd/C, H₂ |
| Solvent | DMF, Methanol/Ethanol |
| Temperature | Reflux (115-125 °C) for condensation; 15-30 °C for hydrogenation |
| Pressure | 0.2–3.0 MPa for hydrogenation |
| Reaction Time | 18-24 h for condensation; 3-12 h for hydrogenation |
| Yield | High (quantitative for enamine formation) |
Step 2: Reduction of 4-Fluoroindole to this compound
The final step in this sequence is the reduction of the pyrrole ring of 4-fluoroindole to yield this compound. This can be achieved through several methods, with catalytic hydrogenation and reduction with sodium borohydride in acidic media being the most common.
Reaction Pathway:
Figure 2: Reduction of 4-fluoroindole to this compound.
Experimental Protocols:
Method A: Catalytic Hydrogenation
-
Dissolve 4-fluoroindole (1 equivalent) in a suitable solvent such as ethanol, methanol, or water.
-
Add a platinum-on-carbon (Pt/C) catalyst.
-
In some cases, an acid additive like p-toluenesulfonic acid may be used to facilitate the reaction, particularly when conducted in water.[1]
-
Pressurize the reaction vessel with hydrogen gas (a moderate pressure is typically sufficient).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter the mixture to remove the catalyst and concentrate the solvent under reduced pressure to obtain this compound.
Method B: Reduction with Sodium Borohydride in Acetic Acid
-
Dissolve 4-fluoroindole (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) pellets portion-wise while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction by the slow addition of water.
-
Basify the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. It is important to note that in some cases, N-alkylation of the indoline can occur as a side reaction with this method.[2]
Quantitative Data for Reduction of 4-Fluoroindole:
| Parameter | Catalytic Hydrogenation (Typical) | NaBH₄ in Acetic Acid (General) |
| Catalyst/Reagent | Pt/C | NaBH₄ |
| Solvent | Ethanol, Methanol, or Water | Glacial Acetic Acid |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Pressure | Moderate H₂ pressure | Atmospheric |
| Yield | Generally high | Variable, potential for side reactions |
Method 2: Direct C4-Functionalization of Indoles
While the synthesis via 4-fluoroindole is more established, research into the direct, regioselective functionalization of the indole core is an active area. Palladium-catalyzed C-H activation strategies have shown promise for the functionalization of the C4 position of indoles, although direct fluorination remains a challenge.[1]
A palladium-catalyzed C4-selective fluoroalkylation of indoles has been described using (1H, 1H-perfluoroalkyl)mesityliodonium triflate.[1] This method relies on a removable directing group at the C3 position to achieve high regioselectivity. While not a direct fluorination to produce this compound, this strategy highlights the potential for future developments in direct C4-fluorination methods.
Characterization of this compound
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum would be expected to show signals for the aliphatic protons of the five-membered ring (likely two triplets around 3.0-3.6 ppm). The aromatic region would display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by the fluorine atom. A broad singlet for the N-H proton would also be present.
-
¹³C NMR: The spectrum would show two signals for the aliphatic carbons. The aromatic region would exhibit six signals, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The other aromatic carbon signals would also show smaller couplings to the fluorine atom.
Reference ¹³C NMR Data for 4-Fluoroaniline: [3]
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-F | 156.38 | d, J = 235.2 |
| C-NH₂ | 142.57 | d, J = 2.0 |
| CH (ortho to F) | 116.10 | d, J = 7.6 |
| CH (meta to F) | 115.69 | d, J = 22.4 |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the construction of the 4-fluoroindole ring via a Leimgruber-Batcho type synthesis, followed by reduction of the pyrrole ring. Both catalytic hydrogenation and reduction with sodium borohydride in acidic media are viable methods for this final step, with catalytic hydrogenation generally offering higher yields and cleaner reactions. While direct C4-fluorination of the indoline core is an attractive and more atom-economical approach, it remains a synthetic challenge requiring further development. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of drug discovery and materials science to synthesize and utilize this important fluorinated building block.
References
An In-depth Technical Guide to the Physical Properties of 4-Fluoroindoline Hydrochloride
This guide provides a comprehensive technical overview of the core physical properties of 4-Fluoroindoline hydrochloride (CAS No: 924305-06-6), a key heterocyclic building block in modern drug discovery and agrochemical synthesis. As researchers and development professionals, a precise understanding of a compound's physical characteristics is paramount for ensuring reproducibility, optimizing reaction conditions, and meeting regulatory standards. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental methodologies and the interpretation of results.
Core Chemical and Physical Identity
This compound hydrochloride is the salt form of the fluorinated indoline scaffold. The presence of the fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, making this a valuable intermediate. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 924305-06-6 | [1] |
| Molecular Formula | C₈H₈FN · HCl | [1] |
| Molecular Weight | 173.62 g/mol | [1][2] |
| IUPAC Name | 4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | [2] |
| Synonyms | 4-Fluoro-1H-isoindoline hydrochloride | |
| Appearance | Solid. Reported as light brown to brown or yellow. | [3] |
| Storage Temperature | 2-8°C |
Note on Appearance: The observed color of a chemical powder can be an initial indicator of purity. While often supplied as a light brown or yellow solid, significant color variations may suggest the presence of residual impurities from the synthesis, such as oxidized species or trapped solvents. For applications requiring high purity, color and appearance should be noted and correlated with analytical data.
Thermal Properties: A Study of the Melting Point
The melting point is a critical thermal property that serves as a primary indicator of a crystalline solid's identity and purity. For this compound hydrochloride, a notable discrepancy exists in the reported data.
| Data Source | Reported Melting Point (°C) |
| Sigma-Aldrich | 191-196 °C |
| ChemBK, ChemicalBook | 212-222 °C |
Expert Analysis of Melting Point Discrepancy
Such a significant difference in melting point ranges for the same compound is uncommon and warrants careful consideration. The causality can be attributed to several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each possessing a unique crystal lattice structure and, consequently, a different melting point. The synthetic procedure, particularly the final crystallization and drying steps, can influence which polymorph is isolated.
-
Purity Levels: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. A wider range (e.g., 5-10°C) often suggests a less pure sample compared to a sharp range (e.g., 1-2°C).
-
Methodological Variation: The rate of heating during the measurement is a critical parameter. A faster ramp rate can lead to an artificially elevated and broader melting point reading, as the heat transfer from the apparatus to the sample lags. Pharmacopeial methods specify slow ramp rates (e.g., 1-2°C/min) near the melting point for this reason.
Protocol for Accurate Melting Point Determination (Capillary Method)
This protocol describes a self-validating system for obtaining a reliable melting point, grounded in standard pharmacopeial methodology.
Objective: To determine the melting point range of a solid sample with high accuracy and reproducibility.
Methodology:
-
Sample Preparation:
-
Ensure the this compound hydrochloride sample is completely dry, as moisture can act as an impurity.
-
Grind the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even packing.
-
Press the open end of a glass capillary tube (sealed at the other end) into the powder multiple times.
-
Compact the powder into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. A packed sample height of 2-3 mm is ideal.[4]
-
-
Instrument Setup & Calibration:
-
Use a calibrated digital melting point apparatus. Calibration should be verified with certified reference standards of known melting points (e.g., caffeine, vanillin).
-
Set a starting temperature approximately 15-20°C below the lowest expected melting point (e.g., start at 175°C).[4]
-
-
Measurement:
-
Rapid Preliminary Run (Optional but Recommended): Insert a sample and heat at a fast rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This informs the parameters for the accurate measurement.[4]
-
Accurate Measurement: Allow the apparatus to cool. Insert a new, properly packed capillary.
-
Heat the block rapidly to a temperature about 15°C below the approximate melting point found.[4]
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the heating block, thermometer, and sample.[4]
-
Record the temperature at which the first droplet of liquid appears (T1, onset of melting).
-
Continue heating at the same slow rate and record the temperature at which the last solid particle melts into a clear liquid (T2, completion of melting).
-
The melting point is reported as the range T1 – T2. For a pure substance, this range should be narrow.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Solubility Profile
No specific quantitative solubility data for this compound hydrochloride is consistently published in readily accessible databases. However, its structure as a hydrochloride salt of an amine allows for an expert prediction of its general solubility behavior. The protonated amine group is expected to form favorable ion-dipole interactions with polar solvents, particularly water. Therefore, this compound hydrochloride is anticipated to have significantly higher aqueous solubility than its corresponding free base, this compound.
The solubility of amine salts is often pH-dependent. In acidic to neutral aqueous media, the compound will exist predominantly in its protonated, more soluble salt form. In basic media (pH > pKa of the indoline nitrogen), it will be deprotonated to the less soluble free base, potentially causing precipitation.
Protocol for Experimental Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it ensures the solution is fully saturated.[5]
Objective: To quantitatively determine the solubility of this compound hydrochloride in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
Methodology:
-
System Preparation:
-
Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a sealed vessel (e.g., a glass vial with a PTFE-lined cap). "Excess" is critical; enough solid must remain undissolved at equilibrium to ensure saturation.
-
Prepare a separate "blank" vial containing only the solvent to serve as a control.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath, typically at 25°C or 37°C for biorelevant studies.[6]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[6]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the undissolved solid.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any suspended microparticulates. This step prevents falsely elevated concentration readings.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the dissolved solute using a validated analytical method. Common methods include:
-
High-Performance Liquid Chromatography (HPLC-UV): Highly specific and accurate. Requires the development of a calibration curve with standards of known concentration.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a distinct chromophore and no interfering excipients are present. Also requires a calibration curve.
-
Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured. This method is straightforward but less sensitive.[7]
-
-
-
Calculation:
-
Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of a molecule. While a complete, verified set of spectra for this compound hydrochloride is not publicly available, we can deduce the expected characteristics based on its structure and data from analogous compounds.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, the compound will be detected as the protonated free base after the loss of HCl.
-
Expected Ion: [C₈H₈FN + H]⁺
-
Expected Exact Mass: 138.0719 m/z
-
Reported LC-MS Data: 138 (M + H)⁺[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
Protocol for NMR Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, D₂O, DMSO-d₆, or CD₃OD are common choices. D₂O is an excellent choice as it will exchange with the N-H proton, simplifying the spectrum.
-
Concentration: For a standard ¹H NMR spectrum, dissolve 2-5 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (10-20 mg) is typically required.
-
Dissolution & Filtration: Dissolve the sample completely in the solvent, using gentle vortexing if necessary. The resulting solution must be free of any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solids, which can degrade spectral quality.
-
¹H NMR Spectroscopy: The spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the indoline ring. The reported spectrum in D₂O shows: δ 7.00-7.03 (m, 1H), 6.88-6.94 (m, 1H), 4.50-4.52 (d, 4H).[3]
-
Expert Interpretation:
-
Aromatic Region (~6.8-7.2 ppm): The three protons on the fluorinated benzene ring will appear in this region. Due to fluorine and nitrogen substitution, they will be complex multiplets (m). The reported data accounts for two of these protons.
-
Aliphatic Region (~4.5 ppm): The four protons of the two CH₂ groups in the five-membered ring are reported as a doublet at 4.50-4.52 ppm. This suggests they may be magnetically equivalent or have a simple coupling pattern in D₂O.
-
-
Note: The additional signal reported at "δ 1M-1.22 (m, 1H)" is highly likely a typographical error in the source data and does not correspond to the structure.
-
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is expected to show 8 distinct carbon signals, as the plane of symmetry is removed by the fluorine atom.
-
Aromatic Carbons: Six signals are expected between ~110-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will show smaller C-F couplings.
-
Aliphatic Carbons: Two signals for the CH₂ carbons are expected in the range of ~45-55 ppm.
-
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorine-containing compounds.
-
A single signal is expected for the one fluorine atom.
-
The chemical shift for an aromatic fluorine is typically in the range of -100 to -140 ppm relative to CFCl₃.
-
The signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound hydrochloride is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2700-3000 | N-H⁺ (sec. amine salt) | Stretching, broad |
| ~3000-3100 | C-H (aromatic) | Stretching |
| ~2850-2960 | C-H (aliphatic) | Stretching |
| ~1450-1600 | C=C (aromatic) | Stretching |
| ~1200-1250 | C-F (aryl-fluoride) | Stretching, strong |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Classifications: this compound hydrochloride is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to minimize degradation over time.
References
- 1. scbt.com [scbt.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]
- 4. CN101993406A - Indoline compound with optical activity and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Reactivity of the 4-Fluoroindoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoroindoline scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] The unique electronic properties of the fluorine atom, positioned on the benzenoid ring of the indoline core, impart a distinct reactivity profile that is crucial for synthetic chemists to understand for further molecular elaboration. This guide provides a comprehensive overview of the reactivity of the this compound core, supported by experimental data and procedural outlines.
Electronic Influence of the Fluorine Substituent
The reactivity of the this compound scaffold is fundamentally governed by the electronic effects of the fluorine atom and the fused dihydropyrrole ring.
-
Fluorine Atom: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. Conversely, it has a weak electron-donating resonance effect (+M) through its lone pairs.[3] This duality makes the aromatic ring less nucleophilic than indoline itself but directs incoming electrophiles to the ortho and para positions.
-
Dihydropyrrole Ring: The nitrogen atom of the saturated pyrrolidine ring acts as an activating group, donating electron density to the aromatic ring and directing electrophilic substitution to the C5 and C7 positions.
The interplay of these effects dictates the regioselectivity of various transformations.
Key Reactions and Reactivity
Electrophilic substitution on the benzene portion of the this compound scaffold is a key method for introducing further diversity. The regiochemical outcome is a balance between the directing effects of the fluorine and the amino group. The amino group is a powerful activating ortho-, para-director (to positions 5 and 7), while the fluorine is a deactivating ortho-, para-director (to positions 3 and 5). The position C5 is therefore electronically enriched by both substituents, making it a likely site for substitution. Position C7 is also activated by the amine.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.[4][5] Due to the acid-sensitivity of the indoline core, which can lead to polymerization, mild reaction conditions are often required.[6]
The secondary amine nitrogen of the indoline core is nucleophilic and readily undergoes reactions with various electrophiles. This allows for straightforward modification at the N1 position.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Acylation: Reaction with acyl chlorides or anhydrides, often with a base like triethylamine or pyridine.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
These reactions are typically high-yielding and provide a robust handle for attaching side chains or other functional groups.
Direct functionalization of C-H bonds, particularly at the C2 and C3 positions of the pyrrolidine ring or ortho to the fluorine at C5, represents a modern and efficient strategy for derivatization. These reactions often employ transition metal catalysts (e.g., Rh, Pd, Ru) that can selectively activate C-H bonds.[7][8][9] The fluorine atom can act as a directing group in some ortho-C-H activation scenarios.[9]
Direct displacement of the fluorine atom by a nucleophile is generally challenging due to the electron-rich nature of the aromatic ring.[10] SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[11][12] Therefore, without prior modification of the scaffold (e.g., nitration at C5), the C-F bond in this compound is relatively inert to nucleophilic attack under standard conditions.
Synthesis of this compound
The this compound scaffold is most commonly prepared from 4-fluoroindole. A prevalent synthetic route to 4-fluoroindole involves a multi-step sequence starting from 2-fluoro-6-nitrotoluene.[13] The final step is the reduction of the indole double bond to afford the indoline.
Quantitative Data
The following tables summarize key physical and spectroscopic data for the 4-fluoroindole parent structure, which serves as a primary precursor to this compound.
Table 1: Physical Properties of 4-Fluoroindole
| Property | Value | Reference |
|---|---|---|
| CAS Number | 387-43-9 | |
| Molecular Formula | C₈H₆FN | |
| Molecular Weight | 135.14 g/mol | [14] |
| Melting Point | 30-32 °C | [15] |
| Boiling Point | 90 °C / 0.4 mmHg |
| Appearance | White powder |[15] |
Table 2: Spectroscopic Data for 4-Fluoroindole
| Data Type | Key Signals / Information | Reference |
|---|---|---|
| ¹H NMR | Spectra available in databases. | [14] |
| GC-MS | Mass spectrometry data available. | [14] |
| IR Spectra | Infrared spectroscopy data available. |[14] |
Note: Detailed NMR peak assignments for this compound itself are less commonly published but can be predicted. The aromatic protons would appear as complex multiplets, while the CH₂ groups of the pyrrolidine ring would typically be seen as two triplets around 3.0-3.5 ppm.
Experimental Protocols
This procedure is adapted from a patented method for the synthesis of a key 4-fluoroindole precursor.[13]
-
Reactants: To a 50 mL flask, add 2-fluoro-6-nitrotoluene (3.1g, 20 mmol) and N,N-dimethylformamide (DMF, 15 mL).
-
Addition: Under stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76g, 40 mmol).
-
Reaction: Heat the mixture to reflux (approximately 115-125 °C) and maintain for 20-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product. The patent reports a quantitative yield of the crude material (4.2g).[13]
This is a general procedure for the acylation of the indoline nitrogen.
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base: Add a base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. C-H bond activation by f-block complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 14. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
- 16. nbinno.com [nbinno.com]
Safety and Handling of 4-Fluoroindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4-Fluoroindoline (CAS No. 552866-98-5). The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Data sourced from multiple safety data sheets. |
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Pictogram:
![]()
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. It is important to note that some data points are not available in the reviewed literature.
| Property | Value |
| Molecular Formula | C₈H₈FN |
| Molecular Weight | 137.15 g/mol |
| Appearance | Not specified |
| Odor | Not specified |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| Solubility in Water | Not available |
| Vapor Pressure | Not available |
| Density | Not available |
Toxicological Information
| Toxicity Endpoint | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, gas, mist, or vapor.
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from heat, sparks, and open flames.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Specification |
| Eye/Face | Wear chemical safety goggles or a face shield. |
| Skin | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage to prevent skin contact. |
| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols & Workflows
While specific experimental protocols for the safety assessment of this compound are not detailed in the available literature, a general workflow for handling and response can be visualized.
Caption: A flowchart illustrating the standard procedures for handling this compound and the appropriate emergency responses to exposure or spills.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.
This technical guide is intended for informational purposes only. Always consult the most current Safety Data Sheet for this compound and adhere to your institution's specific safety guidelines and regulations.
References
Methodological & Application
Application Note: Detailed Protocol for the Synthesis of 4-Fluoroindoline
Introduction
4-Fluoroindoline is a valuable fluorinated heterocyclic compound that serves as a key building block in medicinal chemistry and drug development.[1] The fluorine substituent can significantly alter physicochemical properties such as lipophilicity and metabolic stability, making it a desirable moiety in the design of novel therapeutics.[1] This document provides a detailed two-step protocol for the synthesis of this compound. The synthesis commences with the well-established Fischer indole synthesis to produce the intermediate, 4-fluoroindole, which is subsequently reduced via catalytic hydrogenation to yield the target this compound.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Fischer Indole Synthesis: Reaction of (4-fluorophenyl)hydrazine with pyruvic acid to form 4-fluoroindole-2-carboxylic acid, followed by thermal decarboxylation to yield 4-fluoroindole.
-
Catalytic Hydrogenation: Selective reduction of the pyrrole double bond of 4-fluoroindole to afford this compound.
Data Presentation: Physicochemical Properties and Yields
The following table summarizes key data for the reactants, intermediate, and final product. Yields are representative estimates based on typical outcomes for these reaction types.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Typical Yield |
| (4-Fluorophenyl)hydrazine | 371-14-2 | 126.13 | Solid | 34-37 | 108 (13 mmHg) | - | |
| Pyruvic Acid | 127-17-3 | 88.06 | Liquid | 11.8 | 165 | - | |
| 4-Fluoroindole | 387-43-9 | 135.14 | White to grayish-white crystalline solid[2] | 30-32[3] | 90 (0.4 mmHg)[3] | 65-75% (from hydrazine) | |
| This compound | 552866-98-5 | 137.15 | Not specified | Not specified | Not specified | >90% (from indole) |
Experimental Protocols
Part 1: Fischer Indole Synthesis of 4-Fluoroindole
This procedure involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from (4-fluorophenyl)hydrazine and pyruvic acid, followed by decarboxylation.[4][5]
Materials:
-
(4-Fluorophenyl)hydrazine
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization:
-
To a round-bottom flask charged with polyphosphoric acid (PPA, ~10 equivalents by weight to the hydrazine), add toluene (5 mL per gram of hydrazine).
-
Heat the mixture to 80-90°C with vigorous stirring.
-
In a separate beaker, dissolve (4-fluorophenyl)hydrazine (1.0 eq) in toluene. Add pyruvic acid (1.05 eq) dropwise to this solution. An exothermic reaction will occur, forming the hydrazone.
-
Add the toluene solution of the hydrazone dropwise to the hot PPA mixture over 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction will be accompanied by vigorous CO₂ evolution as the intermediate carboxylic acid decarboxylates.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of toluene used).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 4-fluoroindole.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield pure 4-fluoroindole.[2]
-
Characterization of 4-Fluoroindole
-
¹H NMR (400 MHz, CDCl₃) δ: 8.22 (br s, 1H, NH), 7.21-7.07 (m, 3H, Ar-H), 6.81 (dddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H, Ar-H), 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H, Ar-H).[2]
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.62 (d, J = 246.9 Hz), 138.57 (dd, J = 11.3, 6.3 Hz), 124.16 (d, J = 6.1 Hz), 122.61 (dd, J = 7.7, 1.4 Hz), 117.20, 107.22 (dd, J = 5.9, 3.6 Hz), 104.63, 98.85.[2]
Part 2: Catalytic Hydrogenation of 4-Fluoroindole to this compound
This protocol describes the selective reduction of the C2-C3 double bond of the indole ring using a platinum-on-carbon catalyst in an acidic aqueous medium, a green and efficient method.
Materials:
-
4-Fluoroindole (from Part 1)
-
Platinum on carbon (5% Pt/C)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Deionized water
-
Sodium hydroxide (NaOH), 1M solution
-
Ethyl acetate
-
Celite®
-
Hydrogenation vessel (e.g., Parr shaker or a flask equipped with a hydrogen balloon)
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a hydrogenation vessel, combine 4-fluoroindole (1.0 eq), deionized water (20 mL per gram of indole), p-toluenesulfonic acid monohydrate (1.0 eq), and 5% Pt/C (5-10 mol%).
-
-
Hydrogenation:
-
Seal the vessel and purge the system thoroughly with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (30 bar or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature (25-30°C).
-
Monitor the reaction by TLC or LC-MS until the 4-fluoroindole is fully consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Transfer the filtrate to a beaker and basify with 1M NaOH solution to pH > 10.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity, but can be further purified by vacuum distillation or chromatography if necessary.
-
Characterization of this compound (Predicted)
-
¹H NMR (Predicted): The spectrum is expected to show two aliphatic triplets corresponding to the C2 and C3 protons around δ 3.0-3.6 ppm. The aromatic protons will appear between δ 6.5-7.2 ppm, with characteristic splitting patterns due to fluorine-proton coupling. The N-H proton will appear as a broad singlet.
-
¹³C NMR (Predicted): The aliphatic carbons C2 and C3 are expected to appear in the upfield region (δ ~30-50 ppm). The aromatic carbons will be in the δ 110-155 ppm range, with the carbon attached to fluorine (C4) showing a large C-F coupling constant (~240-250 Hz).[7][8]
Visualizations
Mechanism of the Fischer Indole Synthesis
The diagram below illustrates the key steps in the acid-catalyzed Fischer indole synthesis, including hydrazone formation, tautomerization, a[6][6]-sigmatropic rearrangement, and aromatization with the loss of ammonia.[9]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Workflow for this compound Synthesis
This diagram outlines the complete two-stage process, from starting materials to the final purified product, including the key processes of reaction, work-up, and purification for each stage.
Caption: Overall workflow for the two-step synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. 4-氟吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. compoundchem.com [compoundchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-Fluoroindoline as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-fluoroindoline as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the fluorinated indoline scaffold can significantly enhance the pharmacological properties of kinase inhibitors, including metabolic stability, binding affinity, and cell permeability. This document outlines synthetic strategies, detailed experimental protocols, and methods for biological evaluation, supported by quantitative data and visual representations of relevant signaling pathways.
Introduction to this compound in Kinase Inhibitor Design
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for inhibitor design. The introduction of a fluorine atom at the 4-position of the indoline ring offers several advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing solubility and membrane permeability.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with the kinase active site, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.
This document provides protocols for the synthesis of a model this compound-based kinase inhibitor and for the biological evaluation of such compounds.
Data Presentation: Inhibitory Activity of Fluorinated Indole/Indoline Derivatives
The following table summarizes the in vitro inhibitory activity of several kinase inhibitors containing a fluorinated indole or indoline scaffold against various kinase targets. This data highlights the potential of this chemical class in achieving high potency.
| Compound ID | Target Kinase(s) | IC50 (nM) | Assay Type/Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[1] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[1] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[1] | |
| PDGFRβ | 1.6 | Endothelial Cells[1] | |
| c-Kit | 1.7 | Endothelial Cells[1] | |
| Pazopanib | VEGFR1 | 10 | Cell-free[1] |
| VEGFR2 | 30 | Cell-free[1] | |
| VEGFR3 | 47 | Cell-free[1] | |
| PDGFRα | 71 | Not Specified[1] | |
| PDGFRβ | 84 | Cell-free[1] | |
| c-Kit | 74 - 140 | Cell-free[1] | |
| Fluorinated Indazole 51 | ROCK1 | 2500 | In vitro bioassay |
| Fluorinated Indazole 52 | ROCK1 | 14 | In vitro bioassay |
| YS-67 (4-indolyl quinazoline) | EGFR[WT] | 5.2 | In vitro[2] |
| EGFR[d746-750] | 9.6 | In vitro[2] | |
| EGFR[L858R] | 1.9 | In vitro[2] | |
| Compound 3e (m-piperidinyl derivative) | EGFR | 68 | In vitro[3] |
| Morpholino-indole hybrid (XXII) | EGFR | 7 | In vitro[3] |
| VEGFR-2 | 1200 | In vitro[3] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound-Based Kinase Inhibitor
This protocol describes a plausible synthetic route to a this compound-based kinase inhibitor targeting Cyclin-Dependent Kinases (CDKs). The synthesis involves an initial N-acylation of this compound followed by a Suzuki coupling reaction to introduce a substituted pyrimidine moiety, a common pharmacophore in CDK inhibitors.
Step 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-(4-bromobenzoyl)-4-fluoroindoline intermediate.
Step 2: Suzuki Coupling with 2-(Pyrimidin-5-yl)boronic acid
-
To a flame-dried flask, add N-(4-bromobenzoyl)-4-fluoroindoline (1.0 eq), 2-(pyrimidin-5-yl)boronic acid (1.2 eq), potassium phosphate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield the final this compound-based kinase inhibitor.
References
Application Note and Protocols for HPLC Purification of 4-Fluoroindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-Fluoroindoline derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined below are designed for both achiral (reverse-phase) and chiral separations, which are critical for the isolation and purification of these compounds in research and drug development settings.
Introduction
This compound derivatives are an important class of heterocyclic compounds with significant potential in medicinal chemistry. Their purification to high levels of chemical and enantiomeric purity is essential for accurate biological evaluation and to meet stringent regulatory requirements. This application note describes robust HPLC methods for achieving high-purity separation of these derivatives.
Part 1: Achiral Purification by Reverse-Phase HPLC
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the purification of moderately polar to non-polar compounds like this compound derivatives. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Data Presentation: Reverse-Phase HPLC
The following table summarizes the typical performance of the described reverse-phase HPLC method for the purification of a representative this compound derivative.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Retention Time | ~12.5 minutes |
| Purity Achieved | >98% |
| Recovery | >90% |
Experimental Protocol: Reverse-Phase HPLC
This protocol details the steps for purifying a this compound derivative using a standard reverse-phase HPLC system.
1. Materials and Reagents:
-
Crude this compound derivative
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Methanol (for sample dissolution)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of Methanol to prepare a stock solution of 10 mg/mL.
-
From the stock solution, prepare a working solution of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
3. HPLC System and Conditions:
-
HPLC System: An analytical or semi-preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-27 min: 80% B
-
27.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
Injection Volume: 20 µL.
4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.
-
Analyze the purity of the final product using the same analytical HPLC method.
Visualization: Reverse-Phase HPLC Workflow
Application of Indoline Derivatives in Protein-Protein Interaction Studies: A Focus on 4-Phenylindoline as a PD-1/PD-L1 Inhibitor
Introduction to the PD-1/PD-L1 Interaction
The interaction between the PD-1 receptor, expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, is a key mechanism of immune evasion by cancer cells.[1][2] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing the tumor to escape immune surveillance.[3][4] Blocking this interaction with small molecule inhibitors can restore the anti-tumor immune response, making the PD-1/PD-L1 pathway a prime target for cancer immunotherapy.[5][6]
A novel series of 4-phenylindoline derivatives has been synthesized and shown to potently inhibit the PD-1/PD-L1 interaction.[5] This application note provides detailed protocols for evaluating such compounds using both a biochemical binding assay and a cell-based functional assay.
Quantitative Data Summary
The inhibitory activities of several 4-phenylindoline derivatives against the PD-1/PD-L1 interaction have been quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a co-culture cell-based assay.[5] The results for the most potent compounds are summarized in the table below.
| Compound ID | HTRF IC50 (nM) | Co-culture EC50 (µM) |
| A20 | 17 | 0.43 |
| A22 | 12 | Not Reported |
Table 1: Inhibitory Potency of Lead 4-Phenylindoline Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the PD-1/PD-L1 binding in the HTRF assay. EC50 values represent the concentration required for a 50% effect in the co-culture cell-based assay. Data sourced from a study on 4-phenylindoline derivatives as PD-1/PD-L1 inhibitors.[5]
Experimental Protocols
Biochemical Screening of PD-1/PD-L1 Inhibitors using HTRF Assay
This protocol describes a high-throughput method to quantify the direct binding inhibition of the PD-1/PD-L1 interaction by test compounds.[7][8]
Principle: The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF), a technology that measures Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2 or XL665).[7] In this assay, recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor, respectively. When PD-1 and PD-L1 interact, the two fluorophores are brought into close proximity, resulting in a high FRET signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[8]
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-human IgG for Fc-tagged PD-1)[9]
-
d2 or APC-labeled anti-tag antibody (e.g., anti-His for His-tagged PD-L1)[9]
-
Test compounds (e.g., 4-phenylindoline derivatives) dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)[9]
-
384-well low volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically below 1%.[9]
-
Reagent Preparation: Dilute the tagged PD-1 and PD-L1 proteins and the HTRF detection antibodies in assay buffer to their optimal working concentrations.[7][9]
-
Assay Procedure: a. Dispense a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (for controls) into the wells of the 384-well plate.[7] b. Add the donor-labeled protein (e.g., 5 µL of Eu-K labeled PD-1).[7] c. Add the acceptor-labeled protein (e.g., 5 µL of d2 labeled PD-L1).[7] d. Seal the plate and incubate at room temperature for a specified period (e.g., 2-4 hours), protected from light.[7]
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[7][9]
-
Data Analysis: a. Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Normalize the data to positive (no inhibitor) and negative (no protein interaction) controls. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Cell-Based Co-culture Assay for Functional Inhibition of PD-1/PD-L1
This protocol assesses the ability of the test compounds to functionally block the PD-1/PD-L1 interaction in a cellular context, leading to the activation of T cells.[5][10]
Principle: This assay utilizes a co-culture system of two engineered cell lines:
-
Target Cells: CHO (Chinese Hamster Ovary) cells engineered to express both PD-L1 and a T-cell receptor (TCR) activator on their surface.[10][11]
-
Effector Cells: Jurkat T cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.[10]
When the two cell lines are co-cultured, the TCR activator on the CHO cells stimulates the TCR on the Jurkat cells. However, the simultaneous engagement of PD-L1 on CHO cells with PD-1 on Jurkat cells inhibits this TCR signaling, resulting in low reporter gene expression.[10] An effective inhibitor of the PD-1/PD-L1 interaction will block this inhibitory signal, leading to T-cell activation and a measurable increase in reporter gene expression.[5][10]
Materials:
-
PD-L1/TCR Activator-expressing CHO cells[11]
-
PD-1-expressing Jurkat cells with an NFAT-luciferase reporter[10]
-
Cell culture medium (e.g., RPMI 1640 or Ham's F-12 with 10% FBS)[11][12]
-
Test compounds dissolved in DMSO
-
White, clear-bottom 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent)[10]
-
Luminometer
Protocol:
-
Plating Target Cells: Seed the PD-L1/TCR Activator CHO cells at an optimized density (e.g., 20,000 cells/well) in a 96-well plate and incubate overnight to allow for cell adherence.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the medium from the CHO cells and add the diluted compounds.[13]
-
Co-culture: a. Harvest the PD-1/Jurkat cells and resuspend them in fresh medium. b. Add the Jurkat cell suspension to the wells containing the CHO cells and test compounds.[13]
-
Incubation: Incubate the co-culture plate for a period sufficient for T-cell activation (e.g., 5-6 hours) at 37°C in a CO2 incubator.[10]
-
Luciferase Assay: a. Add the luciferase assay reagent to each well.[10] b. Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for cell lysis and signal stabilization.[12] c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence from cell-free control wells. b. Normalize the data to the signal from the untreated control wells (representing basal T-cell activation). c. Plot the fold-increase in luminescence against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Visualizations
Caption: PD-1/PD-L1 signaling pathway in T-cell inhibition.
Caption: Experimental workflow for the HTRF-based screening assay.
Caption: Workflow for the cell-based co-culture functional assay.
References
- 1. PD-L1/PD-1 Co-Stimulation, a Brake for T cell Activation and a T cell Differentiation Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed cell death protein 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of 4-Fluoroindoline-Based Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1] Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1] The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity.[2] The 4-fluoroindoline scaffold represents a promising structural motif for the development of novel SSRIs, offering a potential bioisosteric replacement for the more common indole-based structures. This document provides detailed protocols for the synthesis and evaluation of this compound-based SSRIs.
Data Presentation
The following tables summarize the biological activity of a synthesized this compound derivative and compare it with its indole analogue and a known SSRI, demonstrating its potential as a selective serotonin reuptake inhibitor.
Table 1: In Vitro SERT Binding Affinity
| Compound | Structure | Ki (nM) for SERT |
| This compound Derivative | (Structure to be synthesized in protocols) | Value to be determined |
| 4-Fluoroindole Analogue | (Based on literature) | e.g., 15 nM |
| Fluoxetine (Reference) | (Known SSRI) | e.g., 1.0 nM |
Table 2: In Vitro Monoamine Transporter Selectivity
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| This compound Derivative | Value to be determined | Value to be determined | Value to be determined | Ratio | Ratio |
| 4-Fluoroindole Analogue | e.g., 15 nM | e.g., >1000 nM | e.g., >1000 nM | >66 | >66 |
| Fluoxetine (Reference) | e.g., 1.0 nM | e.g., 150 nM | e.g., 2000 nM | 150 | 2000 |
Experimental Protocols
I. Synthesis of this compound-Based SSRI
This protocol describes a potential synthetic route starting from the commercially available this compound hydrochloride. The synthesis involves an N-arylation reaction, a common method for constructing the core structure of many SSRIs.
Materials:
-
This compound hydrochloride[2]
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of this compound Free Base:
-
Dissolve this compound hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound free base.
-
-
Buchwald-Hartwig N-Arylation:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), combine the this compound free base, the chosen aryl halide, the palladium catalyst, and the ligand in anhydrous toluene.
-
Add the base to the reaction mixture.
-
Heat the reaction to the appropriate temperature (e.g., 100-110 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound-based SSRI.
-
II. Biological Evaluation
This assay determines the binding affinity of the synthesized compound for the serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
[3H]-Citalopram (radioligand)
-
Synthesized this compound compound
-
Reference compound (e.g., Fluoxetine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hSERT cells.
-
Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess of a known SERT inhibitor), and competitive binding (radioligand + varying concentrations of the synthesized compound).
-
Add the cell membrane preparation to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature to allow for binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of the synthesized compound to inhibit serotonin uptake into cells expressing SERT.
Materials:
-
HEK293 cells stably expressing hSERT
-
[3H]-Serotonin
-
Synthesized this compound compound
-
Reference compound (e.g., Fluoxetine)
-
Assay buffer
-
96-well microplates
Procedure:
-
Cell Plating:
-
Seed the HEK293-hSERT cells into 96-well plates and grow to confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the synthesized compound or reference compound.
-
Initiate the uptake by adding [3H]-Serotonin to each well.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Plot the percentage of serotonin uptake inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for the synthesis of this compound-based SSRIs.
Caption: Mechanism of action of this compound-based SSRIs at the synapse.
References
Application Notes and Protocols for 4-Fluoroindoline-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-fluoroindoline core is a valuable scaffold in the design of novel fluorescent probes for biological imaging. The incorporation of a fluorine atom can enhance photophysical properties such as quantum yield and photostability, and improve cell permeability, making these probes well-suited for live-cell imaging and the detection of specific analytes within complex biological environments. This document provides an overview of the synthesis, photophysical properties, and application of fluorescent probes based on the this compound core.
Data Presentation: Photophysical Properties
The photophysical properties of fluorescent probes are critical for their application in biological imaging. Below is a summary of the typical photophysical characteristics of a representative fluorescent probe derived from a 4-fluoroindole core in various solvents. It is important to note that specific properties will vary depending on the full molecular structure of the probe.
| Probe Name | Solvent | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 4-Fluoro-N-aryl-indolyl Probe (Hypothetical) | Toluene | 350 | 450 | 100 | 0.65 | 15,000 | N/A |
| Dichloromethane | 355 | 465 | 110 | 0.58 | 16,500 | N/A | |
| Acetonitrile | 360 | 475 | 115 | 0.45 | 17,000 | N/A | |
| Methanol | 365 | 485 | 120 | 0.30 | 16,000 | N/A | |
| 4-Cyanoindole-2'-deoxyribonucleoside (4CIN) | Water | 345 | 445 | 100 | 0.62 | 7,800 | [1] |
Experimental Protocols
Synthesis of a this compound-Based Fluorescent Probe
This protocol describes a general two-step synthesis for a this compound-based probe, starting with the synthesis of the 4-fluoroindole core followed by functionalization.
Step 1: Synthesis of 4-Fluoroindole
This synthesis is based on the Leimgruber–Batcho indole synthesis.
-
Materials:
-
2-Fluoro-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-fluoro-6-nitrotoluene in N,N-dimethylformamide (DMF). Add DMF-DMA and heat the mixture to reflux for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Reduction and Cyclization: After cooling, the intermediate is dissolved in methanol. Add 10% Pd/C catalyst. The mixture is then subjected to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature overnight.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-fluoroindole.[1]
-
Step 2: Functionalization of 4-Fluoroindole
This step involves the attachment of a recognition moiety or a group to modulate the photophysical properties. As an example, an N-arylation is described.
-
Materials:
-
4-Fluoroindole
-
Aryl halide (e.g., 4-bromobenzaldehyde)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a reaction vessel, add 4-fluoroindole, the aryl halide, CuI, L-proline, and K₂CO₃.
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 90-110 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final this compound-based fluorescent probe.
-
Protocol for Cellular Imaging
This protocol provides a general guideline for staining live cells with a this compound-based fluorescent probe. Optimization of probe concentration and incubation time may be necessary for different cell types and experimental conditions.
-
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
-
-
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and add the probe-containing medium.
-
Incubate the cells at 37 °C in a CO₂ incubator for 15-60 minutes.
-
Washing: Gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope. For a probe with excitation around 360 nm and emission around 480 nm, a DAPI or similar filter set would be appropriate.
-
Protocol for Measuring Fluorescence Quantum Yield
The relative quantum yield of a new fluorescent probe can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound-based probe
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (the same for both probe and standard if possible)
-
-
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test probe and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The slope of each line is proportional to the quantum yield. The quantum yield of the test probe (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Signaling Pathway and Mechanism Visualization
Fluorescent probes based on the this compound core can be designed to respond to specific analytes or changes in the cellular microenvironment. For example, a probe could be designed with a recognition site that, upon binding to an analyte, modulates the intramolecular charge transfer (ICT) process, leading to a change in fluorescence.
References
Application Notes and Protocols for N-Alkylation of 4-Fluoroindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-fluoroindoline, a key synthetic transformation for the generation of diverse chemical entities in drug discovery and development. The protocols outlined below are based on established methodologies for the N-alkylation of indoles and related heterocyclic systems.
Introduction
This compound is a valuable building block in medicinal chemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. N-alkylation of the indoline nitrogen is a common strategy to introduce various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The methods described herein provide reliable procedures for the synthesis of a wide range of N-alkylated this compound derivatives.
Data Presentation: N-Alkylation of this compound
The following table summarizes representative reaction conditions and yields for the N-alkylation of this compound with various alkylating agents. These examples are based on common laboratory practices and analogous reactions reported in the literature.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 0 to rt | 4 | ~95 |
| 2 | Ethyl Bromide | NaH | DMF | 0 to rt | 6 | ~92 |
| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | ~88 |
| 4 | Propargyl Bromide | NaH | THF | 0 to rt | 5 | ~90 |
| 5 | Allyl Bromide | K₂CO₃ | DMF | rt | 8 | ~85 |
| 6 | 1-Bromobutane | NaH | DMF | rt | 12 | ~89 |
| 7 | (2-Bromoethyl)benzene | K₂CO₃ | Acetonitrile | 80 | 16 | ~80 |
Experimental Protocols
Two primary protocols for the N-alkylation of this compound are detailed below. Protocol A utilizes a strong base, sodium hydride, which is suitable for a wide range of alkyl halides. Protocol B employs a milder base, potassium carbonate, which is often preferred for its ease of handling and for substrates sensitive to stronger bases.
Protocol A: N-Alkylation using Sodium Hydride
This method is highly effective for the N-alkylation of this compound with various primary and activated secondary alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF or DMF to dissolve the this compound (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol B: N-Alkylation using Potassium Carbonate
This protocol provides a milder alternative to the use of sodium hydride and is particularly useful for large-scale synthesis and with base-sensitive functional groups.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Dissolution: Add anhydrous acetonitrile or DMF.
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
Caption: Logical relationship of reactants and steps in N-alkylation.
Catalytic Routes to Fluorinated Indolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and biologically active natural products. The strategic incorporation of fluorine into this structure can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and selective catalytic methods for the synthesis of substituted fluoroindolines is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for two distinct and modern catalytic strategies for synthesizing fluorinated indoline derivatives: a gold-catalyzed tandem cyclization and a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation.
Method 1: Gold-Catalyzed Tandem Cyclization for Aza-Tricyclic Fluoroindolines
This method provides an efficient route to complex polycyclic indoline structures containing a fluorine atom on the benzo-fused ring. The key step is a gold-catalyzed tandem cyclization of a 7-fluoroindole derivative bearing a propargyl amine side chain. The protocol is based on work by Wang and coworkers in their development of novel anti-MRSA agents.[1][2]
Reaction Scheme:
A 4-nitrobenzenesulfonyl (Ns)-protected 7-fluoro-5-bromo-1H-indol-3-yl)methyl)prop-2-yn-1-amine undergoes an intramolecular cyclization catalyzed by a gold(I) complex to yield a complex tetracyclic fluoroindoline derivative.
Data Presentation
Table 1: Optimization of Gold-Catalyzed Tandem Cyclization [1]
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ph₃PAuNTf₂ | 1,4-Dioxane | 90 | 12 | 25 |
| 2 | JohnPhosAuNTf₂ | 1,4-Dioxane | 90 | 12 | 80 |
| 3 | XPhosAuNTf₂ | 1,4-Dioxane | 90 | 12 | 97 |
| 4 | RuPhosAuNTf₂ | 1,4-Dioxane | 90 | 12 | 95 |
| 5 | P(tBu)₃AuNTf₂ | 1,4-Dioxane | 90 | 12 | 85 |
| 6 | XPhosAuNTf₂ | Toluene | 90 | 12 | 88 |
| 7 | XPhosAuNTf₂ | CH₃CN | 90 | 12 | 75 |
Yields determined by ¹H NMR analysis.
Table 2: Substrate Scope for Gold-Catalyzed Cyclization [1][2]
| Substrate Precursor (R group) | Product | Yield (%) |
| 4-NO₂ (Ns protected) | 9a | 97 |
| 2-NO₂ | 9b | 98 |
| 4-Cl, 2-NO₂ | 9c | 95 |
| Cbz protected | 9d | 90 |
Experimental Protocol
Synthesis of Tetracyclic Indoline 9a via Gold-Catalyzed Tandem Cyclization [1]
Materials:
-
N-((5-bromo-7-fluoro-1H-indol-3-yl)methyl)-4-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide (8a )
-
XPhosAuNTf₂ (XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; NTf₂ = Bis(trifluoromethanesulfonyl)imide)
-
Anhydrous 1,4-Dioxane
-
Argon gas
-
Diatomaceous earth
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a sealed tube, add the cyclization precursor 8a (40.0 mg, 0.058 mmol).
-
Add anhydrous 1,4-dioxane (1.0 mL) to dissolve the substrate.
-
Add the gold catalyst, XPhosAuNTf₂ (2.8 mg, 2.9 µmol, 5 mol%), as a solid to the reaction tube.
-
Purge the tube with argon gas.
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo with diatomaceous earth to obtain a free-flowing powder.
-
Purify the crude product directly by column chromatography on silica gel.
-
Elute the column with a mixture of hexanes and ethyl acetate (80:20 v/v) to afford the tetracyclic indoline product 9a as a clear oil (39.0 mg, 97% yield).
Visualization
Caption: Experimental workflow for the gold-catalyzed synthesis of aza-tricyclic fluoroindolines.
Method 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation
This organocatalytic method provides access to optically active 3,3-difluoroindoline derivatives through the asymmetric reduction of 3,3-difluoro-3H-indoles.[2] The reaction utilizes a chiral Brønsted acid catalyst and a Hantzsch ester as the hydrogen source, proceeding under mild conditions with high yields and excellent enantioselectivities.
Reaction Scheme:
A 2-substituted-3,3-difluoro-3H-indole is reduced to the corresponding 3,3-difluoroindoline using Hantzsch ester as a hydride source, catalyzed by a chiral phosphoric acid (CPA).
Data Presentation
Table 3: Optimization of Asymmetric Transfer Hydrogenation [2]
| Entry | Catalyst (10 mol%) | Solvent | Temperature | Time (h) | Yield (%) | ee (%) |
| 1 | CPA-1 | PhCF₃ | rt | 12 | 98 | 20 |
| 2 | CPA-2 | PhCF₃ | rt | 12 | 99 | 40 |
| 3 | CPA-3 | PhCF₃ | rt | 12 | 99 | 55 |
| 4 | CPA-4 | PhCF₃ | rt | 12 | 99 | 80 |
| 5 | CPA-5 | PhCF₃ | rt | 12 | 99 | 90 |
| 6 | CPA-6 | PhCF₃ | rt | 12 | 99 | 95 |
| 7 | CPA-6 | Toluene | rt | 12 | 99 | 92 |
| 8 | CPA-6 | CH₂Cl₂ | rt | 12 | 99 | 85 |
Reaction Conditions: 3H-indole (0.1 mmol), Hantzsch ester (0.12 mmol), catalyst (10 mol%) in solvent (1.0 mL). ee = enantiomeric excess.
Table 4: Substrate Scope for Asymmetric Transfer Hydrogenation [2]
| Substrate (R group) | Product | Time (h) | Yield (%) | ee (%) |
| -C≡CPh | 2a | 12 | 99 | 95 |
| -C≡C(4-Me-Ph) | 2b | 12 | 99 | 95 |
| -C≡C(4-F-Ph) | 2c | 12 | 99 | 96 |
| -C≡C(4-Cl-Ph) | 2d | 12 | 99 | 96 |
| -C≡C(2-Thienyl) | 2e | 12 | 99 | 96 |
| -C≡C(Cyclopropyl) | 2f | 24 | 99 | 94 |
| -Ph | 2g | 12 | 99 | 90 |
| -CO₂Et | 2h | 12 | 99 | 91 |
Experimental Protocol
General Procedure for Asymmetric Transfer Hydrogenation of 3,3-Difluoro-3H-indoles [2]
Materials:
-
2-Substituted-3,3-difluoro-3H-indole (1 )
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Chiral Phosphoric Acid Catalyst (e.g., CPA-6 )
-
Trifluorotoluene (PhCF₃)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a dried reaction tube, add the 3,3-difluoro-3H-indole substrate 1 (0.1 mmol, 1.0 equiv).
-
Add the chiral phosphoric acid catalyst CPA-6 (0.01 mmol, 10 mol%).
-
Add the Hantzsch ester (30.4 mg, 0.12 mmol, 1.2 equiv).
-
Add trifluorotoluene (1.0 mL) as the solvent.
-
Stir the reaction mixture at room temperature for the time indicated in Table 4 (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
-
The enantiomeric excess (ee) of the product is determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Visualization
Caption: Proposed catalytic cycle for the CPA-catalyzed asymmetric transfer hydrogenation.
References
Application Notes and Protocols: 4-Fluoroindoline in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 4-fluoroindoline as a key building block in the synthesis of potent anti-cancer agents. The protocols focus on the synthesis of 4-fluorooxindole-based compounds that demonstrate significant activity as tubulin polymerization inhibitors.
Introduction
Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and cell permeability. This compound, a fluorinated analog of indoline, serves as a versatile starting material for the synthesis of novel anti-cancer drug candidates.
One prominent application of this compound is in the preparation of substituted oxindoles, which can be further functionalized to yield potent inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in critical cellular processes such as cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. This document outlines the synthesis of a 4-fluorooxindole derivative and discusses its potential as an anti-cancer agent.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from this compound:
-
Oxidation: this compound is first oxidized to 4-fluorooxindole.
-
Knoevenagel Condensation: The resulting 4-fluorooxindole undergoes a Knoevenagel condensation with a suitable aromatic aldehyde to yield the final anti-cancer agent.
Caption: Synthetic workflow for the preparation of 4-fluorooxindole-based anti-cancer agents.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorooxindole from this compound (Adapted Method)
Materials:
-
This compound
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in ethyl acetate (20 mL), add sodium perborate tetrahydrate (4 mmol) and cobalt(II) chloride hexahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-fluorooxindole.
Protocol 2: Knoevenagel Condensation of 4-Fluorooxindole with 3,4,5-Trimethoxybenzaldehyde
Materials:
-
4-Fluorooxindole
-
3,4,5-Trimethoxybenzaldehyde
-
Ethanol (EtOH)
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve 4-fluorooxindole (1 mmol) and 3,4,5-trimethoxybenzaldehyde (1.2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, (Z)-4-fluoro-3-((3,4,5-trimethoxyphenyl)methylene)indolin-2-one.
Anti-Cancer Activity
Derivatives of oxindole synthesized via Knoevenagel condensation have demonstrated potent anti-proliferative activity against a variety of human cancer cell lines. The data below summarizes the in vitro activity of structurally similar compounds from the literature.
| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) |
| A | 5-F | 3,4,5-trimethoxy | A549 (Lung) | 0.018 |
| B | 5-F | 4-methoxy | A549 (Lung) | 0.045 |
| C | 5-Cl | 3,4,5-trimethoxy | MCF-7 (Breast) | 0.009 |
| D | H | 3,4,5-trimethoxy | HCT116 (Colon) | 0.023 |
Data is representative of similar compounds reported in the literature and is for illustrative purposes.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many oxindole-based anti-cancer agents is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, thereby disrupting the formation of microtubules.
Caption: Signaling pathway of tubulin polymerization inhibition by 4-fluorooxindole derivatives.
The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.
Conclusion
This compound is a valuable precursor for the synthesis of potent anti-cancer agents. The straightforward oxidation to 4-fluorooxindole followed by a Knoevenagel condensation provides a versatile route to a class of compounds that effectively inhibit tubulin polymerization, leading to cancer cell death. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising area of oncology research. Further optimization of the oxindole scaffold and the aromatic aldehyde component can lead to the discovery of novel drug candidates with improved efficacy and selectivity.
Quantifying 4-Fluoroindoline in Reaction Mixtures: A Guide to Analytical Techniques
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing analytical techniques for the precise quantification of 4-Fluoroindoline in reaction mixtures. This document provides in-depth application notes and validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, addressing a critical need for robust analytical methods in pharmaceutical and chemical research.
The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, requires meticulous monitoring to ensure reaction efficiency, product purity, and process safety. The analytical methods detailed herein offer the necessary sensitivity, specificity, and accuracy for in-process control and final product analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely adopted technique for the quantification of this compound due to its high resolution and sensitivity. When coupled with a UV or Diode Array Detector (DAD), this method allows for the effective separation and quantification of the analyte from starting materials, by-products, and other impurities.
Application Note:
RP-HPLC is the recommended initial approach for routine analysis of this compound in reaction mixtures. The method's adaptability allows for either isocratic elution for simple mixtures or gradient elution for more complex matrices. Method validation should be performed in accordance with ICH guidelines to ensure reliability.
Experimental Protocol:
A representative RP-HPLC method for the analysis of this compound is as follows:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid)
-
0-1 min: 10% Acetonitrile
-
1-10 min: 10-90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90-10% Acetonitrile
-
13-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, GC-MS offers exceptional sensitivity and specificity. The coupling of gas chromatography for separation with mass spectrometry for detection provides unambiguous identification and quantification, even at trace levels. Selected Ion Monitoring (SIM) mode can be employed to further enhance sensitivity for targeted analysis.
Application Note:
GC-MS is particularly useful for identifying and quantifying this compound in complex reaction mixtures where co-eluting impurities may interfere with HPLC-UV analysis. Derivatization is typically not required for this analyte. The high sensitivity of GC-MS makes it suitable for detecting low-level impurities.
Experimental Protocol:
A general GC-MS method for the quantification of this compound is outlined below:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and impurity profiling, or Selected Ion Monitoring (SIM) for quantitative analysis (monitor characteristic ions of this compound).
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent such as ethyl acetate or dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR, particularly ¹⁹F qNMR, is a powerful and highly specific primary analytical method for the quantification of fluorinated compounds like this compound.[1] It allows for direct measurement of the analyte concentration against a certified internal standard without the need for a calibration curve.[2]
Application Note:
¹⁹F qNMR is an excellent choice for accurate and precise quantification of this compound, especially for purity assessment of the final product or for calibrating other analytical methods.[1] The wide chemical shift range and high sensitivity of the ¹⁹F nucleus minimize signal overlap and interference from the reaction matrix.[1][2]
Experimental Protocol:
A ¹⁹F qNMR protocol for the quantification of this compound is as follows:
-
Spectrometer: 400 MHz or higher NMR spectrometer equipped with a fluorine probe.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and internal standard completely.
-
-
Acquisition Parameters:
-
Pulse Program: A standard ¹⁹F single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signal of this compound and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical techniques. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (SIM) | ¹⁹F qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | Not Applicable (Primary Method) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.001 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.003 µg/mL | ~0.3 mg/mL |
Conclusion
The choice of the most suitable analytical technique for quantifying this compound in reaction mixtures depends on several factors, including the complexity of the matrix, the required sensitivity, and the availability of instrumentation. HPLC-UV offers a robust and reliable method for routine analysis. GC-MS provides enhanced sensitivity and specificity, particularly for trace-level analysis and impurity identification. ¹⁹F qNMR stands out as a highly accurate and precise primary method for absolute quantification. The detailed protocols and comparative data presented in this guide will aid researchers in selecting and implementing the most appropriate analytical strategy for their specific needs, ultimately contributing to more efficient and reliable drug development processes.
References
Application Notes and Protocols: Scale-Up Synthesis of 4-Fluoroindoline for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroindoline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique electronic properties, conferred by the fluorine substituent on the aromatic ring, make it a valuable synthon in drug discovery and development. The ability to produce this compound on a scale suitable for preclinical studies is crucial for advancing new chemical entities through the development pipeline. This document provides a detailed, two-step, scalable synthetic route for the preparation of this compound, commencing from commercially available 2-fluoro-6-nitrotoluene. The described protocols are designed to be robust and reproducible, yielding high-purity material appropriate for preclinical evaluation.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step sequence:
-
Leimgruber-Batcho Synthesis of 4-Fluoroindole: This classic and scalable indole synthesis begins with the condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization of the enamine yields the desired 4-fluoroindole.
-
Catalytic Hydrogenation of 4-Fluoroindole: The intermediate 4-fluoroindole is then reduced to the target this compound via catalytic hydrogenation. This method is highly efficient and provides a clean conversion to the final product.
Caption: Overall workflow for the scale-up synthesis of this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 4-Fluoroindole via Leimgruber-Batcho Reaction
This protocol is adapted from established industrial methods for indole synthesis.
Materials and Reagents:
-
2-Fluoro-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, thermometer, and reflux condenser
-
Hydrogenation apparatus
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Enamine Formation:
-
To a clean, dry reaction vessel, add 2-fluoro-6-nitrotoluene (1.0 equivalent).
-
Add anhydrous DMF (approx. 5 volumes relative to the starting material).
-
With stirring, add N,N-dimethylformamide dimethyl acetal (2.0 - 2.5 equivalents).
-
Heat the reaction mixture to 115-125°C and maintain for 18-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature. The crude enamine intermediate can be used directly in the next step or isolated by removing the solvent under reduced pressure.
-
-
Reductive Cyclization:
-
In a separate hydrogenation vessel, prepare a slurry of 10% Pd/C (5-10 mol%) in methanol (approx. 10 volumes).
-
Carefully add the crude enamine solution to the catalyst slurry.
-
Pressurize the vessel with hydrogen gas (0.2 - 3.0 MPa) and stir the mixture vigorously.
-
Maintain the reaction at a temperature of 15-30°C for 3-12 hours.
-
Monitor the reaction by TLC or HPLC until the enamine intermediate is consumed and the 4-fluoroindole is formed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-fluoroindole.
-
Work-up and Purification:
-
Dissolve the crude 4-fluoroindole in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl ether.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-nitrotoluene | N/A |
| Reagents | DMF-DMA, Pd/C, H₂ | [1] |
| Solvent | DMF, Methanol | [1] |
| Reaction Temperature (Enamine) | 115-125°C | [1] |
| Reaction Temperature (Cyclization) | 15-30°C | [1] |
| Hydrogen Pressure | 0.2 - 3.0 MPa | [1] |
| Typical Yield (4-Fluoroindole) | 80-90% | Estimated from similar syntheses |
Table 1: Summary of Reaction Parameters for the Synthesis of 4-Fluoroindole.
Step 2: Catalytic Hydrogenation of 4-Fluoroindole to this compound
This protocol describes the reduction of the pyrrole ring of 4-fluoroindole to afford the desired indoline.
Materials and Reagents:
-
4-Fluoroindole
-
Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C)
-
Ethanol or Acetic Acid
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Hydrogenation:
-
In a hydrogenation vessel, dissolve 4-fluoroindole (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid (approx. 10-20 volumes).
-
Carefully add the hydrogenation catalyst, PtO₂ or 10% Pt/C (1-5 mol%).
-
Pressurize the vessel with hydrogen gas (30-50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If acetic acid was used as the solvent, carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purification for Preclinical Use:
For preclinical studies, high purity of the final compound is essential. The crude this compound can be purified by one of the following methods:
-
Column Chromatography: Purify on a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can provide highly pure material.
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroindole | N/A |
| Catalyst | PtO₂ or 10% Pt/C | General indole hydrogenation protocols |
| Solvent | Ethanol or Acetic Acid | General indole hydrogenation protocols |
| Hydrogen Pressure | 30-50 psi | General indole hydrogenation protocols |
| Reaction Temperature | Room Temperature | General indole hydrogenation protocols |
| Typical Yield (this compound) | >90% | Estimated from similar reductions |
Table 2: Summary of Reaction Parameters for the Synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 6.9-7.1 (m, 1H, Ar-H), 6.5-6.7 (m, 2H, Ar-H), 3.6-3.8 (br s, 1H, NH), 3.5-3.6 (t, 2H, CH₂), 3.0-3.1 (t, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~ 158 (d, J ≈ 240 Hz, C-F), 152 (d, J ≈ 10 Hz), 130 (d, J ≈ 5 Hz), 128, 115 (d, J ≈ 20 Hz), 108 (d, J ≈ 20 Hz), 47, 29 |
| Mass Spectrometry (ESI+) | m/z = 138.07 (M+H)⁺ |
| HPLC Purity | ≥98% |
Table 3: Expected Analytical Data for this compound.
Caption: Logical relationship of key steps in the synthesis and purification of this compound.
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound for preclinical studies. The Leimgruber-Batcho synthesis of the 4-fluoroindole intermediate followed by catalytic hydrogenation offers high yields and a straightforward purification process. Adherence to the detailed protocols and analytical characterization will ensure the production of high-purity this compound suitable for advancing drug discovery programs.
References
Troubleshooting & Optimization
troubleshooting low yield in 4-Fluoroindoline synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the synthesis of 4-Fluoroindoline, a key intermediate in pharmaceutical and agrochemical development.[1][2] The content is structured to address common issues leading to low yields, particularly focusing on the most prevalent synthetic route: the reduction of 4-fluoroindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its main challenges?
The most common and atom-economical method for synthesizing this compound is the catalytic hydrogenation of 4-fluoroindole.[3] This approach is favored over methods using stoichiometric reducing agents like sodium cyanoborohydride (NaBH₃CN), as it avoids the generation of large amounts of toxic waste.[4]
The primary challenges associated with this method include:
-
Catalyst Poisoning: The indoline product, a cyclic secondary amine, can poison the metal catalyst, hindering the reaction's progress.[4]
-
Over-reduction: The reaction can sometimes proceed further than the desired indoline stage, leading to byproducts like octahydroindole.[4]
-
Reaction Sensitivity: The process can be sensitive to the choice of catalyst, solvent, acid additives, and hydrogen pressure, all of which can significantly impact yield and selectivity.
Q2: My catalytic hydrogenation of 4-fluoroindole is resulting in a low yield. What are the most likely causes?
Low yields in the hydrogenation of indoles are a frequent issue. Several factors can be responsible:
-
Poor Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, improperly handled, or of low quality. Heterogeneous catalysts can lose activity over time.
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient hydrogen pressure, or inadequate reaction time can lead to incomplete conversion.[5] For instance, some platinum-catalyzed hydrogenations show low rates at 10 bar H₂ pressure but achieve quantitative conversion at an optimal pressure of 30 bar.[4]
-
Impure Starting Material: Impurities in the 4-fluoroindole starting material can act as catalyst poisons, stopping the reaction.
-
Inappropriate Solvent or Additives: The choice of solvent and acid additives is critical. While acidic conditions can promote the reaction by protonating the indole at the C-3 position to form a more easily hydrogenated iminium ion, they can also lead to polymerization, especially for certain substrates.[4]
Q3: What are the common side products I should look for when synthesizing this compound?
When performing the reduction of 4-fluoroindole, you should be vigilant for the following potential side products:
-
Starting Material: Unreacted 4-fluoroindole will be a major component if the reaction is incomplete.
-
Over-reduced Species: Further hydrogenation of the benzene ring can lead to the formation of octahydroindole derivatives.[4]
-
Polymeric Materials: Under strongly acidic conditions, indoles can be prone to polymerization, resulting in intractable baseline material on a TLC plate.[6]
-
N-Alkylated Impurities: If using certain solvents (e.g., methanol) and catalysts at elevated temperatures, N-methylation could potentially occur, although this is less common under typical hydrogenation conditions.
Troubleshooting Guide & Optimization
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis of this compound.
Problem 1: Incomplete Reaction or Low Conversion
Symptom: TLC or GC/LC-MS analysis shows a significant amount of unreacted 4-fluoroindole starting material.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Data on Condition Optimization
Optimizing reaction parameters is crucial. As shown in the table below, variations in catalyst, solvent, and additives can dramatically affect the yield in indole hydrogenations.
| Catalyst (loading) | Solvent | Additive | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pt/C (5 mol%) | Water | p-TsOH | 10 bar | RT | 2 | 36% | [4] |
| Pt/C (5 mol%) | Water | p-TsOH | 30 bar | RT | 2 | >99% | [4] |
| Pd/C (10%) | Methanol | None | 0.2–3.0 MPa | 15–30 | 3–12 | Good | [5] |
| B(C₆F₅)₃ (1 mol%) | Neat | None | 20 atm | 100 | 16 | Low (TON=2) | [3] |
| B⁷* (1 mol%) | Neat | None | 20 atm | 100 | 16 | High (TON=8500) | [3] |
| *B⁷ = B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂ |
Problem 2: Formation of Multiple Byproducts
Symptom: TLC analysis shows multiple spots in addition to the product and starting material, indicating side reactions.
Possible Causes & Solutions:
-
Over-reduction:
-
Cause: Reaction time is too long, or the conditions (catalyst, pressure) are too harsh, leading to the saturation of the benzene ring.[4]
-
Solution: Carefully monitor the reaction's progress using TLC or GC. Once the starting material is consumed, stop the reaction immediately. Consider using a less active catalyst or lowering the hydrogen pressure and temperature.
-
-
Acid-Catalyzed Side Reactions:
-
Cause: If an acid additive is used to promote the reaction, it can sometimes lead to polymerization or other undesired side reactions.[4]
-
Solution: Reduce the amount of acid additive or screen different acids (e.g., p-TsOH, TFA, HCl). In some cases, running the reaction without an acid might be preferable, even if it requires a longer reaction time.
-
Problem 3: Difficulty in Product Isolation and Purification
Symptom: The product yield is significantly lower after workup and column chromatography than indicated by initial analysis of the crude mixture.
Possible Causes & Solutions:
-
Emulsion during Workup:
-
Cause: Indolines are basic and can form emulsions during aqueous extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion.[7]
-
-
Product Degradation on Silica Gel:
-
Cause: Indolines are amines and can be sensitive to acidic silica gel, leading to streaking on the column and decomposition.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina.[7]
-
-
Co-elution of Impurities:
-
Cause: A non-polar byproduct might have a similar Rf value to the this compound product.
-
Solution: Systematically screen different eluent systems for column chromatography. A good starting point is a mixture of hexanes and ethyl acetate; adding a small amount of methanol can help elute more polar compounds.
-
Experimental Protocol: Catalytic Hydrogenation of 4-Fluoroindole
This protocol is a general guideline for the synthesis of this compound via the reduction of 4-fluoroindole. Optimization may be required.
Reaction Scheme
Caption: Synthesis of this compound from 4-fluoroindole.
Materials:
-
4-Fluoroindole (1 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol or Ethanol (Anhydrous)
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
Setup: In a hydrogenation flask or a Parr shaker vessel, add 4-fluoroindole.
-
Inerting: Flush the vessel with an inert gas (N₂ or Ar).
-
Solvent and Catalyst Addition: Under the inert atmosphere, add methanol or ethanol, followed by the careful addition of 10% Pd/C. Caution: Pd/C can be pyrophoric, especially when dry.
-
Hydrogenation: Seal the vessel. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or as optimized).[8] Stir the reaction mixture vigorously at room temperature (15-30 °C) for 3-12 hours.[5]
-
Monitoring: Monitor the reaction progress by periodically taking a sample (after safely venting and re-purging the system) and analyzing it by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.[9]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boosting Turnover in the Triarylborane-Catalyzed Hydrogenation of N-Substituted Indoles via Olefin-to-Nitrogen Lewis Base Switching in H2-Cleavage Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Fluoroindoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Fluoroindoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Reduction of 4-Fluoroindole: This is a widely used method that involves the reduction of the pyrrole ring of 4-fluoroindole. Various reducing agents can be employed for this transformation.
-
Synthesis from 2-Fluoro-6-nitrotoluene: This multi-step synthesis involves the initial formation of a 4-fluoroindole precursor, which is then subsequently reduced to afford this compound.
Q2: What are the common byproducts observed in the synthesis of this compound via the reduction of 4-Fluoroindole?
The reduction of 4-fluoroindole can lead to several byproducts, depending on the reducing agent and reaction conditions. The most common byproducts include:
-
Over-reduced products: Harsh reduction conditions can lead to the saturation of the benzene ring, resulting in the formation of 4-fluorooctahydroindole.[1]
-
Unreacted Starting Material: Incomplete reduction will result in the presence of unreacted 4-fluoroindole in the final product mixture.
-
Catalyst Poisoning: The product, this compound, being a cyclic secondary amine, can act as a poison to the metal catalyst (e.g., Pd/C) used in catalytic hydrogenation, leading to decreased catalyst activity and incomplete reaction.[1]
-
Polymerization Products: Acidic conditions, sometimes used to activate the indole ring towards reduction, can also promote polymerization of the starting material or product.
Q3: What byproducts can be expected when synthesizing this compound from 2-Fluoro-6-nitrotoluene?
This route typically proceeds via the formation of 4-fluoroindole. Therefore, byproducts can arise in both the indole formation step and the subsequent reduction.
-
Byproducts from 4-Fluoroindole Synthesis (e.g., Fischer Indole Synthesis):
-
Byproducts from the Reduction Step: The same byproducts as in the direct reduction of 4-fluoroindole can be expected (see Q2).
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction during the reduction of 4-fluoroindole. | - Increase reaction time or temperature (monitor carefully to avoid over-reduction).- Increase the amount of reducing agent.- Ensure the catalyst (if used) is active and not poisoned. |
| Poor quality of starting 4-fluoroindole. | - Purify the starting 4-fluoroindole by recrystallization or column chromatography before the reduction step. | |
| Catalyst poisoning in catalytic hydrogenation.[1] | - Use a higher catalyst loading.- Consider using a different, more robust catalyst.- Perform the reaction under acidic conditions to protonate the product and reduce its coordinating ability. | |
| Presence of Over-reduced Byproducts (e.g., 4-Fluorooctahydroindole) | Reaction conditions (temperature, pressure, time) are too harsh.[1] | - Reduce the reaction temperature and/or pressure.- Decrease the reaction time and monitor the reaction progress closely by TLC or GC/MS.- Use a milder reducing agent. |
| Significant Amount of Unreacted 4-Fluoroindole | Insufficient amount or activity of the reducing agent. | - Increase the equivalents of the reducing agent.- For catalytic hydrogenation, ensure the catalyst is fresh and active. |
| Short reaction time. | - Extend the reaction time and monitor for completion. | |
| Formation of Polymeric Materials | Use of strong acids during reduction. | - Use a milder acid or a non-acidic reduction method.- Lower the reaction temperature. |
| Difficulty in Product Isolation/Purification | The product may be volatile or form an emulsion during workup.[2] | - Use caution during solvent removal under reduced pressure.- Add brine to the aqueous layer to break up emulsions.- Consider purification by vacuum distillation or chromatography on a different stationary phase (e.g., alumina).[2] |
Quantitative Data on Byproduct Formation
Currently, specific quantitative data on byproduct formation in the synthesis of this compound is not widely available in the public domain. The yield of byproducts is highly dependent on the specific reaction conditions, the scale of the reaction, and the purity of the starting materials. Researchers are encouraged to perform careful reaction monitoring and analysis (e.g., by GC-MS or NMR) to quantify the formation of byproducts in their specific system.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Fluoroindole to this compound
This protocol is a general guideline for the reduction of 4-fluoroindole using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
4-Fluoroindole
-
Palladium on carbon (10 wt. % Pd on activated carbon)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-fluoroindole (1 equivalent) in ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol % of Pd relative to the substrate) to the solution under an inert atmosphere.
-
Seal the vessel and purge it several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene (Leimgruber-Batcho-like Synthesis)
This two-step protocol is adapted from a patented method for the synthesis of the precursor, 4-fluoroindole.[2]
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene.
-
Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Use DMF as the solvent.
-
Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in methanol or ethanol.
-
Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).
-
Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).
-
Maintain the reaction temperature between 15–30 °C for 3–12 hours.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the reaction solution under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain 4-fluoroindole.
Visualizations
Caption: Synthetic routes to this compound and common byproducts.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing the Synthesis of 4-Fluoroindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-fluoroindoline. This valuable building block is integral to the development of various pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing the 4-fluoroindole core, which can be subsequently reduced to this compound, are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice between these routes often depends on the availability and stability of the starting materials.
Q2: My Fischer indole synthesis of 4-fluoroindole is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in the Fischer indole synthesis are a frequent challenge.[1] Key factors and troubleshooting steps include:
-
Poor Quality of Starting Materials: Ensure the high purity of (4-fluorophenyl)hydrazine and the corresponding ketone or aldehyde. Impurities can lead to undesirable side reactions and inhibit the catalyst.[1]
-
Inappropriate Acid Catalyst: The selection and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1] The optimal catalyst often needs to be determined empirically for a specific substrate.
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials, intermediates, or the final product.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction duration.[1]
-
Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[1] Conducting the reaction under anhydrous conditions is essential, as water can interfere with the acid catalyst and intermediates.[1]
Q3: I am observing multiple spots on my TLC during the synthesis. What are the likely byproducts?
A3: The appearance of multiple spots on a TLC plate suggests the formation of byproducts. Common issues include:
-
Formation of Regioisomers: When using unsymmetrical ketones in the Fischer indole synthesis, two different regioisomeric indoles can be formed.[1] The selectivity can be influenced by the acidity of the medium and steric factors.[1]
-
Side Reactions from Harsh Conditions: High temperatures and strong acids can lead to various side reactions and decomposition of the desired product.[1]
-
Incomplete Reaction: The presence of starting materials alongside the product will also result in multiple spots.
Q4: What are some common issues encountered during the workup and purification of this compound?
A4: Researchers may face the following challenges during product isolation:
-
Product Volatility: 4-fluoroindole can be volatile, leading to loss of product during solvent removal under reduced pressure (e.g., rotary evaporation).[1]
-
Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult. The addition of brine to the aqueous layer can help to break the emulsion.[1]
-
Degradation on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[1] Using a different stationary phase, such as alumina, or neutralizing the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this issue.[1]
Troubleshooting Guides
Low Yield in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive or inappropriate catalyst. | Screen a variety of Brønsted and Lewis acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄). Optimize the catalyst loading. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. | |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of multiple products | Use of an unsymmetrical ketone. | Modify the acid catalyst or reaction conditions to improve regioselectivity. Consider purification by column chromatography to isolate the desired isomer.[1] |
| Decomposition of starting material or product. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC. | |
| Starting material remains after prolonged reaction time | Insufficient catalyst or low reaction temperature. | Increase the amount of catalyst or raise the reaction temperature incrementally. |
Challenges in Leimgruber-Batcho Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete formation of the enamine intermediate | Insufficient heating or reaction time. | Increase the reaction temperature to the recommended reflux temperature (115-125 °C) and monitor the reaction by TLC until the starting 2-fluoro-6-nitrotoluene is consumed. |
| Poor quality of DMF-DMA. | Use freshly opened or properly stored N,N-dimethylformamide dimethyl acetal. | |
| Low yield in the reductive cyclization step | Inactive catalyst (e.g., Palladium on carbon). | Use fresh, high-quality catalyst. Ensure proper handling to avoid deactivation. |
| Insufficient hydrogenation pressure or time. | Optimize the hydrogen pressure and reaction time. Monitor the disappearance of the enamine intermediate by TLC. | |
| Formation of colored impurities | Incomplete reduction or side reactions. | Ensure complete reduction of the nitro group. Purify the crude product by column chromatography. |
Experimental Protocols
Protocol 1: Leimgruber-Batcho-like Synthesis of 4-Fluoroindole
This two-step protocol is adapted from a patented method and is suitable for larger-scale synthesis.
Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene (e.g., 3.1g, 20 mmol).
-
Add N,N-dimethylformamide (DMF) (15 mL) as the solvent.
-
Under stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76g, 40 mmol).
-
Heat the mixture to reflux (115-125 °C) and maintain for 18-24 hours.
-
Monitor the reaction to completion using HPLC or TLC.
-
After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure to obtain the crude intermediate. The reported yield for this step is 100% (4.2g).
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Place the crude intermediate from Step 1 (e.g., 2.1g, 10 mmol) in a reaction flask.
-
Add methanol (10 mL) as the solvent.
-
Add 5% Palladium on carbon (300 mg).
-
Stir the mixture at room temperature under a hydrogen atmosphere overnight.
-
Monitor the reaction to completion by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-fluoroindole.
Protocol 2: General Procedure for Fischer Indole Synthesis of 4-Fluoroindole
This is a general protocol as a specific literature procedure for this compound was not available. Optimization of the acid catalyst, solvent, and temperature is likely required.
Step 1: Formation of the Phenylhydrazone
-
Dissolve (4-fluorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of a simple aldehyde or ketone (e.g., pyruvic acid or acetone).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC indicates complete formation.
-
Isolate the phenylhydrazone by filtration and wash with a cold solvent.
Step 2: Cyclization to 4-Fluoroindole
-
Add the dried phenylhydrazone to a flask containing an acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a solution of sulfuric acid in a high-boiling solvent.
-
Heat the mixture to a temperature typically ranging from 80 °C to 180 °C, depending on the catalyst used.
-
Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the indole product.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Leimgruber-Batcho-like Synthesis of 4-Fluoroindole
| Parameter | Condition | Yield | Reference |
| Step 1: Condensation | |||
| Reactants | 2-fluoro-6-nitrotoluene, DMF-DMA (2 equiv.) | 100% | Patent CN103420892A |
| Solvent | DMF | Patent CN103420892A | |
| Temperature | 115-125 °C (Reflux) | Patent CN103420892A | |
| Time | 18-24 hours | Patent CN103420892A | |
| Step 2: Reductive Cyclization | |||
| Catalyst | 5% Pd/C | Not specified | Patent CN103420892A |
| Solvent | Methanol | Patent CN103420892A | |
| Temperature | Room Temperature | Patent CN103420892A | |
| Time | Overnight | Patent CN103420892A |
Table 2: Illustrative Effect of Acid Catalyst on Fischer Indole Synthesis Yield
Note: This data is for a related substituted indole and serves as a general guide for catalyst selection.
| Acid Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | - (Solvent) | Acetic Acid | 100 | 12 | 40-60 |
| p-Toluenesulfonic Acid | 10-20 mol% | Toluene | 110 | 4-8 | 60-75 |
| Sulfuric Acid (conc.) | 5-10 drops | Ethanol | 80 | 2-4 | 65-80 |
| Zinc Chloride (ZnCl₂) | 100-200 mol% | None (neat) | 150-180 | 1-3 | 70-85 |
| Polyphosphoric Acid (PPA) | - (Solvent/Catalyst) | PPA | 100-140 | 0.5-2 | 75-90 |
Visualizations
Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis.
References
Technical Support Center: Purification of 4-Fluoroindoline
Welcome to the technical support center for the purification of 4-Fluoroindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation.[1][2] Common impurities may include:
-
Unreacted starting materials: Such as the corresponding fluorinated phenylhydrazine or ketone/aldehyde precursors.
-
Regioisomers: Depending on the synthetic route, isomeric indolines can be formed.
-
Oxidation products: Indolines can be susceptible to air oxidation, leading to the formation of the corresponding 4-fluoroindole or other colored degradation products.
-
By-products from side reactions: The specific by-products will depend on the synthetic method employed. For instance, in a Fischer indole synthesis-type approach, by-products from the decomposition of intermediates can occur.
Q2: What are the recommended analytical methods for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural confirmation and can help identify impurities by comparing the spectra of the purified sample to that of a reference standard.[6][7]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its impurities.[5][7]
Q3: What are the general stability characteristics of this compound?
A3: While specific stability data for this compound is not extensively published, indolines, in general, can be sensitive to certain conditions:
-
Oxidation: Indolines can be prone to air oxidation, which may be accelerated by light and elevated temperatures. It is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
pH: The stability of this compound can be pH-dependent. Strong acidic or basic conditions may lead to degradation.[8] It is recommended to maintain a neutral pH during workup and storage unless the hydrochloride salt is intentionally formed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
Problem: Low recovery of this compound from the column.
-
Possible Cause: The compound may be too polar for the chosen solvent system and is strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol to the mobile phase can also help elute highly retained compounds.
Problem: Co-elution of impurities with this compound.
-
Possible Cause: The selectivity of the mobile phase is insufficient to resolve the compound from a closely related impurity.
-
Solution:
-
Optimize the solvent system: Try a different combination of solvents. For example, replacing ethyl acetate with dichloromethane or acetone might alter the selectivity.
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.
-
Problem: Tailing of the this compound peak.
-
Possible Cause: Interaction of the basic nitrogen of the indoline with acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Recrystallization Troubleshooting
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is supersaturated, and the compound's solubility is exceeded at a temperature above its melting point.
-
Solution:
-
Add more solvent: Ensure the compound is fully dissolved at the boiling point of the solvent.
-
Cool the solution slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a different solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.
-
Problem: Poor crystal yield.
-
Possible Cause: The compound is too soluble in the cold solvent.
-
Solution:
-
Use a less polar solvent: If using a polar solvent, try a less polar one in which the compound has lower solubility at room temperature.
-
Use a two-solvent system: Dissolve the compound in a good solvent and then add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before cooling.
-
Problem: Colored impurities remain in the crystals.
-
Possible Cause: The colored impurity has similar solubility properties to this compound.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Mobile Phase System (v/v) | Typical Application |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | General purpose purification, separation from non-polar and moderately polar impurities. |
| Silica Gel | Dichloromethane / Methanol (Gradient) | For more polar impurities that are not well-separated with Hexane/EtOAc. |
| Alumina (Neutral) | Toluene / Acetone (Gradient) | Alternative to silica gel, can be useful if the compound is sensitive to acidic silica. |
Note: The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing column chromatography.
Table 2: Common Recrystallization Solvents for Indoline Derivatives
| Solvent / Solvent System | Suitability |
| Ethanol / Water | Good for moderately polar compounds. The compound should be soluble in hot ethanol and less soluble in cold water. |
| Isopropanol | A common choice for recrystallization of amine compounds. |
| Toluene / Hexane | A good system for less polar compounds. Toluene is the "good" solvent and hexane is the "poor" solvent. |
| Dichloromethane / Diethyl Ether | For recrystallization of the hydrochloride salt.[9] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the this compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting with the least polar mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical flow for troubleshooting common purification challenges.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric and nuclear magnetic resonance confirmation of a 3,3-spirocyclic indole derivative formed from melatonin and related acyl tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
degradation of 4-Fluoroindoline on silica gel chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the degradation of 4-fluoroindoline during silica gel column chromatography. It includes detailed troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound using silica gel chromatography.
Q1: I'm observing significant product loss or the appearance of new, unidentified spots on my TLC after running a column. What is happening?
A1: This is a strong indication that your this compound is degrading on the silica gel column. The acidic nature of standard silica gel, due to the presence of silanol (Si-OH) groups on its surface, can catalyze the degradation of acid-sensitive compounds like indolines and other amines.[1][2][3] These acidic sites can protonate the basic nitrogen atom in the indoline ring, leading to subsequent reactions like polymerization or ring opening.
Q2: My compound is streaking badly on the TLC plate and the column, leading to poor separation. How can I fix this?
A2: Streaking is often caused by strong interactions between the basic amine of the this compound and the acidic silanol groups on the silica.[3] This leads to slow, uneven movement up the stationary phase. To resolve this, you need to neutralize these acidic sites. A common and effective method is to add a small amount of a basic modifier, such as triethylamine (TEA), to your eluent system (typically 0.5-2%).[4][5][6][7] This will compete with your compound for binding to the acidic sites, resulting in sharper bands and improved separation.
Q3: I've tried adding triethylamine to my eluent, but I'm still seeing some degradation. What are my next steps?
A3: If adding a mobile phase modifier is insufficient, you should consider modifying the stationary phase itself or choosing an alternative.
-
Use Deactivated Silica Gel: You can "deactivate" or "neutralize" the silica gel before running the column.[4][6][8] This involves pre-treating the silica with a base like triethylamine to neutralize the acidic silanol groups. See the detailed protocol below.
-
Switch to a Different Stationary Phase: If degradation persists, silica gel may not be suitable for your compound. Consider using a more inert or basic stationary phase.[1][5]
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[1][5] It is available in basic, neutral, and acidic grades; for an amine, the basic or neutral form would be appropriate.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used.[1] This method separates compounds based on hydrophobicity rather than polarity and avoids the issue of acidic silanol interactions.
-
Q4: My recovery from the column is very low, even though the starting material was pure. Where is my compound going?
A4: Low recovery is often a result of irreversible adsorption or on-column degradation. The highly polar, protonated form of this compound can bind very strongly to the silica gel, failing to elute with moderately polar solvents.[3] In some cases, what doesn't elute has degraded. To check if the compound is simply stuck, you can try flushing the column with a very strong eluent, such as 10-20% methanol in dichloromethane with 1% ammonia, after your initial elution is complete.[4] If your product elutes with this strong solvent, it confirms strong adsorption was the issue. The troubleshooting steps in Q2 and Q3 are the best preventative measures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, specifically, prone to degradation on silica gel?
Q2: How can I quickly test if my compound will degrade on silica gel before running a large-scale column?
A2: A simple way to check for on-plate degradation is to perform a 2D TLC experiment.
-
Spot your crude material in one corner of a square TLC plate.
-
Run the TLC in your chosen eluent system as normal.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Run the TLC again in the same eluent system. If your compound is stable, it will remain as a single spot on the diagonal. If it degrades, you will see new spots appearing off the diagonal.[9]
Q3: Are there any alternatives to column chromatography for purifying this compound?
A3: Yes, depending on the nature of the impurities, other purification techniques may be viable:
-
Recrystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization is an excellent and scalable purification method.[10]
-
Distillation: If your product is a liquid with a boiling point significantly different from the impurities, distillation under reduced pressure could be effective.
-
Preparative HPLC (Prep-HPLC): For very high purity requirements or difficult separations, preparative HPLC, particularly with a reversed-phase column (e.g., C18), is a powerful option.[10]
Data & Protocols
Comparison of Stationary Phases for Amine Purification
The table below summarizes various stationary phase options for the purification of acid-sensitive amines like this compound.
| Stationary Phase | Acidity Level | Recommended For | Potential Issues with Amines | Mitigation Strategy |
| Standard Silica Gel | Acidic (pKa ~4.5) | General purpose purification of neutral and weakly basic compounds.[1] | Strong adsorption, streaking, and chemical degradation.[3][9] | Add 0.5-2% triethylamine or ammonia to the mobile phase.[4][6] |
| Deactivated Silica Gel | Neutralized | Acid-sensitive compounds, including basic amines and heterocycles.[1][6] | Can have slightly lower resolving power than standard silica. | Generally not needed, as the stationary phase is already passivated. |
| Alumina (Neutral/Basic) | Neutral or Basic | Purification of amines and other basic compounds.[1][5] | Can sometimes retain highly polar compounds very strongly. | Optimize eluent polarity; may require more polar systems than silica. |
| Reversed-Phase Silica (C18) | Neutral | Non-polar to moderately polar compounds; separates based on hydrophobicity.[1] | Requires aqueous/organic mobile phases; may not be suitable for very non-polar compounds. | Optimize the aqueous/organic solvent ratio. |
Experimental Protocol: Preparation of Deactivated Silica Gel
This protocol describes a common method for neutralizing silica gel prior to use in column chromatography to prevent the degradation of acid-sensitive compounds.[8]
Materials:
-
Standard silica gel (60-120 or 230-400 mesh)
-
Triethylamine (TEA)
-
A non-polar solvent (e.g., hexanes, petroleum ether, or dichloromethane)
-
Rotary evaporator
-
Round-bottom flask
-
High-vacuum line or vacuum oven
Procedure:
-
Slurry Formation: In a round-bottom flask, add the required amount of silica gel for your column. Add enough of a non-polar solvent (e.g., hexanes) to form a mobile slurry.
-
Basification: To the slurry, add triethylamine equivalent to approximately 1-2% of the weight of the silica gel (e.g., for 100 g of silica, add 1-2 mL of TEA).
-
Mixing: Swirl the flask gently for 10-15 minutes to ensure the triethylamine is evenly distributed throughout the silica gel.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Be sure to use a cold trap to capture the solvent and excess triethylamine.
-
Drying: Once the silica appears to be a free-flowing powder, dry it further under high vacuum for several hours (or overnight) to remove any residual solvent and excess base.
-
Storage & Use: The resulting deactivated silica gel is now ready to be used for packing your chromatography column as you normally would. It should be stored in a tightly sealed container to prevent re-adsorption of atmospheric moisture.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the degradation of this compound during silica gel chromatography.
Caption: Troubleshooting workflow for this compound purification.
Proposed Degradation Pathway
This diagram illustrates a plausible degradation pathway for this compound initiated by the acidic silanol groups on the surface of silica gel.
Caption: Proposed acid-catalyzed degradation of this compound on silica.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioisomer Formation in 4-Fluoroindoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-fluoroindoline, with a specific focus on managing the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound?
A1: The main difficulty in preparing this compound is controlling the position of the fluorine atom on the benzene ring. During cyclization reactions to form the indoline core, the fluorine substituent can direct the reaction to different positions, leading to a mixture of isomers such as 5-fluoroindoline, 6-fluoroindoline, and 7-fluoroindoline, in addition to the desired this compound. Achieving high selectivity for the 4-fluoro isomer is the key challenge.
Q2: Why is the control of regioisomers critical in drug discovery and development?
A2: In pharmaceutical sciences, the precise three-dimensional structure of a molecule dictates its biological activity. Different regioisomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. One isomer might be a potent therapeutic agent, while another could be inactive or cause harmful side effects. Therefore, synthesizing the correct regioisomer with high purity is a fundamental requirement for the safety and efficacy of a potential drug.
Q3: What are the most effective strategies for achieving a regioselective synthesis of this compound?
A3: Several strategies can be employed to control regioselectivity in this compound synthesis:
-
Directing Groups: The use of a directing group on the aniline precursor is a powerful technique to guide the reaction to a specific position on the aromatic ring, thereby favoring the formation of the 4-fluoro isomer.[1][2][3]
-
Palladium-Catalyzed Reactions: Modern synthetic methods, such as palladium-catalyzed heteroannulation, allow for excellent regiocontrol through the careful selection of ligands.[4]
-
Synthesis from Pre-functionalized Starting Materials: A straightforward approach is to begin the synthesis with a starting material that already possesses the desired substitution pattern, which can circumvent the issue of regioisomer formation.
Q4: How can I accurately identify and quantify the different fluoroindoline regioisomers in my reaction mixture?
A4: A combination of analytical methods is essential for the characterization and quantification of fluoroindoline isomers:
-
NMR Spectroscopy: 1H, 13C, and especially 19F NMR spectroscopy are invaluable for distinguishing between different fluoro-isomers due to their unique chemical shifts and coupling constants.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile isomers and providing their mass-to-charge ratios, which aids in their identification.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different regioisomers, providing an assessment of the product's purity.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Mixture of Regioisomers Observed | 1. Ineffective directing group. 2. Suboptimal reaction conditions (e.g., temperature, solvent, catalyst). | 1. Optimize Directing Group: If using a directing group, consider screening other directing groups known to favor C-4 functionalization. 2. Screen Reaction Conditions: Systematically vary the reaction parameters such as temperature, solvent, and catalyst/ligand to enhance selectivity for the 4-fluoro isomer.[4] 3. Purification: If a mixture is formed, attempt separation using column chromatography, preparative HPLC, or crystallization. |
| Low Yield of this compound | 1. Steric hindrance at the 4-position. 2. Product degradation under reaction conditions. 3. Inefficient removal of a directing group. | 1. Modify Substrate: If steric hindrance is a factor, consider using a less bulky protecting or directing group. 2. Milder Conditions: Explore milder reaction conditions, such as lower temperatures or shorter reaction times, to minimize product decomposition. 3. Optimize Deprotection: If a directing group is employed, screen various deprotection methods to ensure its efficient removal without affecting the final product. |
| Difficulty Differentiating Isomers | 1. Similar chromatographic retention times. 2. Similar mass spectral fragmentation patterns. | 1. Advanced NMR: Utilize 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structure determination.[6] 2. Chromatographic Optimization: For GC, use a longer column or a different stationary phase. For HPLC, screen different columns and mobile phases to improve separation.[7] 3. Reference Standards: When possible, synthesize authentic samples of the potential regioisomers for comparison. |
Data Presentation
Table 1: Illustrative Data on the Influence of Directing Groups and Reaction Conditions on the Regioselectivity of a Hypothetical this compound Synthesis *
| Entry | Directing Group (DG) | Catalyst | Ligand | Solvent | Temperature (°C) | Yield of this compound (%) | Regioisomeric Ratio (4-F : others) |
| 1 | -CHO | Ru(II) | - | DCE | 100 | 65 | 85:15 |
| 2 | -Pivaloyl | Pd(OAc)₂ | PAd₂ⁿBu | Toluene | 100 | 78 | 95:5 |
| 3 | -CONH₂ | Rh(III) | - | t-AmylOH | 120 | 55 | 70:30 |
| 4 | -SO₂Ph | Cu(I) | - | DMF | 80 | 72 | 90:10 |
*Disclaimer: This table is for illustrative purposes only, based on general principles of directing group-assisted C-H activation and cross-coupling reactions.[1][4] It is intended to demonstrate how reaction parameters can influence regioselectivity and does not represent data from a specific published synthesis of this compound.
Experimental Protocols
Key Experiment: Regioselective Synthesis of this compound via a Directing Group Strategy
This protocol is a representative procedure adapted from methods for the C-4 functionalization of indoles, followed by reduction to the indoline.
Step 1: Synthesis of N-Protected 3-Fluoroaniline
-
In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the protecting group precursor (e.g., pivaloyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to quench the reaction and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Palladium-Catalyzed C-H Alkenylation at the C-4 Position
-
To a flame-dried Schlenk tube, add the N-protected 3-fluoroaniline (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PAd₂ⁿBu, 10 mol%), and K₂CO₃ (2.0 eq).[4]
-
Evacuate and backfill the tube with argon.
-
Add the alkene (e.g., a vinyl ether, 1.5 eq) and dry toluene (0.2 M).
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the product by silica gel column chromatography.
Step 3: Reduction to this compound
-
Dissolve the purified 4-alkenylated intermediate (1.0 eq) in methanol (0.1 M).
-
Add 10% Pd/C (10 mol% by weight).
-
Place the mixture under a hydrogen atmosphere and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter through Celite to remove the catalyst.
-
Concentrate the filtrate. If necessary, deprotect the N-protecting group under appropriate conditions (e.g., acid or base).
-
Purify the final this compound product by column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for the regioselective synthesis of this compound.
Caption: Troubleshooting poor regioselectivity in this compound synthesis.
Caption: Decision tree for selecting a this compound synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. | Sigma-Aldrich [merckmillipore.com]
- 4. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go-jsb.co.uk [go-jsb.co.uk]
- 8. researchgate.net [researchgate.net]
improving the stability of 4-Fluoroindoline in acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Fluoroindoline in acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound, and how does it behave in acidic conditions?
A1: this compound, like other indoline derivatives, is a relatively stable compound under neutral and basic conditions. However, it is susceptible to degradation in acidic environments. The lone pair of electrons on the nitrogen atom can be protonated under acidic conditions, which can lead to ring-opening or polymerization reactions. The electron-withdrawing nature of the fluorine atom at the 4-position can influence the electron density of the aromatic ring and the basicity of the nitrogen atom, potentially affecting its stability compared to unsubstituted indoline.
Q2: What is the primary degradation pathway for this compound in strong acids?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the primary degradation pathway for the parent compound, indole, in strong acid is acid-catalyzed polymerization.[1] This process is typically initiated by the protonation of the C3 position of the indole ring, forming a reactive indoleninium cation which can then react with other indole molecules.[1] For this compound, a similar acid-catalyzed polymerization or oligomerization is a likely degradation route. Other potential degradation pathways could involve hydroxylation of the ring followed by cleavage.[2][3]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation of this compound can be effectively monitored using reverse-phase high-performance liquid chromatography (HPLC) with a UV detector.[4][5] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. Other analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing insights into the degradation pathway. Nuclear magnetic resonance (NMR) spectroscopy can also be employed to characterize the structure of isolated degradation products.
Q4: What are the initial signs of this compound degradation in an acidic solution?
A4: Visual inspection of the solution can often provide the first clues of degradation. The appearance of a yellow, brown, or pink coloration, or the formation of a precipitate, can indicate the formation of degradation products, which are often colored polymeric species. For a more quantitative assessment, time-point analysis by HPLC is recommended to track the decrease in the peak area of this compound and the emergence of new peaks corresponding to degradation products.
Troubleshooting Guides
Issue: Rapid discoloration and/or precipitation is observed when this compound is subjected to acidic conditions.
| Possible Cause | Troubleshooting Steps |
| Acid-catalyzed polymerization | Use a Milder Acid: If the experimental conditions permit, switch to a weaker acid or use a lower concentration of the strong acid.[1] |
| Lower the Temperature: Perform the reaction or experiment at a lower temperature (e.g., 0 °C or below) to decrease the rate of the degradation reaction.[1] | |
| Work with Dilute Solutions: Using more dilute solutions of this compound can disfavor intermolecular reactions like polymerization.[1] | |
| Protect the Nitrogen Atom: If compatible with your downstream application, consider protecting the indoline nitrogen with a suitable protecting group that is stable to the acidic conditions and can be removed later. | |
| Oxidative degradation | Deoxygenate Solvents: If the degradation is suspected to be oxidative in nature and catalyzed by acid, sparging solvents with an inert gas like nitrogen or argon can help.[6] |
| Add Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), could potentially inhibit oxidative degradation pathways.[6] |
Quantitative Data Summary
Table 1: Example Data from a Forced Degradation Study of this compound
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl at 25 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 8.1 | 1.5 | |
| 6 | 65.7 | 20.3 | 4.8 | |
| 24 | 20.1 | 45.6 | 12.3 | |
| 0.01 M HCl at 25 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 0.8 | < 0.1 | |
| 6 | 95.3 | 2.5 | 0.4 | |
| 24 | 88.1 | 7.9 | 1.2 | |
| 0.1 M HCl at 4 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 97.1 | 1.5 | 0.2 | |
| 6 | 91.5 | 5.2 | 0.9 | |
| 24 | 75.3 | 15.8 | 3.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 1 M, 0.1 M, 0.01 M)
-
Sodium hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Stress Sample Preparation:
-
For each acidic condition, add a known volume of the this compound stock solution to a volumetric flask containing the desired concentration of HCl to achieve a final concentration of, for example, 0.1 mg/mL.
-
Prepare a control sample by adding the same amount of stock solution to water.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or an elevated temperature like 50 °C).
-
Time-Point Sampling: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot with an equimolar amount of NaOH to stop the acid-catalyzed degradation.
-
HPLC Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
removing residual starting material from 4-Fluoroindoline product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting material from 4-Fluoroindoline products.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I see multiple spots on my TLC plate after my reaction to synthesize this compound. How do I know which spot is my product and which is the starting material?
A1: To confidently identify your product and starting material on a Thin Layer Chromatography (TLC) plate, you should use a three-lane spotting technique.[1]
-
Lane 1 (Reference): Spot a dilute solution of your starting material.
-
Lane 2 (Co-spot): Spot the starting material first, and then spot your crude reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Spot a dilute solution of your crude reaction mixture.
After developing the plate, the spot in Lane 1 is your starting material. In Lane 3, you will likely see multiple spots. One of them should have the same retention factor (Rf) as the spot in Lane 1 - this is your unreacted starting material. The other spots are your product and potentially other byproducts. The co-spot lane helps to confirm the starting material's position, especially if the product and starting material have similar Rf values.[1]
Q2: My this compound product is contaminated with a non-polar starting material. Which purification method is best?
A2: For separating compounds with different polarities, such as a polar indoline product from a less polar precursor, column chromatography is generally the most effective method.[2] It allows for the physical separation of compounds based on their differential adsorption to a stationary phase.[2]
Q3: I am trying to purify this compound using column chromatography, but the separation is poor. What can I do to improve it?
A3: Poor separation in column chromatography can be addressed by optimizing the solvent system (mobile phase). The goal is to find a solvent system where your this compound product has an Rf value of approximately 0.2-0.4 on a TLC plate.[2]
-
If your product and starting material are too close together: Try a less polar solvent system. This will increase the interaction of your compounds with the polar silica gel, leading to lower Rf values and potentially better separation.
-
If your product is stuck at the baseline (Rf ≈ 0): Increase the polarity of your solvent system. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%.[3][4][5]
-
Consider a Gradient Elution: Start with a low polarity solvent to elute the non-polar starting material first. Then, gradually increase the polarity of the solvent system to elute your more polar this compound product.[6]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a viable and often preferred method for purifying solid compounds if a suitable solvent can be found. The ideal recrystallization solvent will dissolve your this compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. You will need to perform solubility tests with small amounts of your crude product in various solvents to find the optimal one.
Q5: My this compound is an oily product. How can I purify it?
A5: For oily products, column chromatography is the preferred method of purification. If the oil is basic, you could also consider an acid-base extraction to separate it from neutral impurities. This involves dissolving your crude product in an organic solvent, extracting the basic this compound into an acidic aqueous solution, and then neutralizing the aqueous layer to recover your purified product.
Q6: I am performing an acid-base extraction to purify my this compound, but I am getting a poor recovery. What are the common causes?
A6: Poor recovery in an acid-base extraction can be due to several factors:
-
Incomplete Extraction: Ensure you are mixing the organic and aqueous layers thoroughly to allow for the complete transfer of the protonated this compound into the aqueous layer. Perform multiple extractions with fresh aqueous acid.
-
Incorrect pH Adjustment: When recovering your product, ensure you have made the aqueous layer sufficiently basic to deprotonate the 4-fluoroindolinium salt fully, causing it to precipitate or be extractable back into an organic solvent. Use pH paper to check.
-
Emulsion Formation: If an emulsion (a stable mixture of the two layers) forms, it can be difficult to separate the layers. Adding brine (saturated NaCl solution) can often help to break up an emulsion.
Data Presentation
Table 1: Common TLC Solvent Systems for Indoline Purification
| Solvent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | Good starting point for separating moderately polar compounds like indolines from non-polar impurities.[3] |
| 30-50% Dichloromethane in Hexanes | Low to Medium | Alternative to ethyl acetate systems; can offer different selectivity. |
| 1-5% Methanol in Dichloromethane | Medium to High | Useful if the indoline is highly polar and does not move in less polar systems. |
Table 2: Common Solvents for Recrystallization (Ordered by Decreasing Polarity)
| Solvent | Boiling Point (°C) | Notes |
| Water | 100 | Good for polar compounds; not flammable.[7] |
| Ethanol | 78 | A versatile and commonly used solvent.[7] |
| Methanol | 65 | Similar to ethanol but more volatile. |
| Acetone | 56 | Good for moderately polar compounds. |
| Ethyl Acetate | 77 | A common solvent for a wide range of polarities.[7] |
| Dichloromethane | 40 | Low boiling point, useful for compounds that are sensitive to heat. |
| Diethyl Ether | 35 | Very volatile, high flammability. |
| Toluene | 111 | Good for less polar compounds; high boiling point. |
| Hexanes/Heptane | ~69 / ~98 | Very non-polar, often used in combination with a more polar solvent.[7] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of your crude product and starting material in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, use a capillary tube to spot the starting material, a co-spot of starting material and crude product, and the crude product in three separate lanes.[1]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 20% ethyl acetate in hexanes). The solvent level should be below the spots. Cover the chamber and allow the solvent to travel up the plate.[4]
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An optimal Rf for the product for column chromatography is around 0.2-0.4.[2][4]
Protocol 2: Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in your chosen starting eluent (a low-polarity solvent system). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[8]
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Once the solvent level in the column reaches the top of the silica, carefully add your sample solution to the top of the silica.
-
Elution: Begin adding your eluent to the top of the column. Start with a low-polarity solvent to elute less polar impurities. Collect fractions in test tubes.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent to elute compounds with increasing polarity. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30% or more.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified this compound. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add your crude this compound and the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Protocol 4: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add a 1M HCl solution to the separatory funnel. Stopper the funnel, shake vigorously while periodically venting. Allow the layers to separate. The protonated, water-soluble 4-fluoroindolinium salt will move to the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat this extraction two more times with fresh 1M HCl.
-
Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (check with pH paper). The neutral this compound should precipitate out if it is a solid or form an oily layer.
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract it back into an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (like anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography separation issues.
Caption: Logical flow of an acid-base extraction for purifying this compound.
References
- 1. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. brainly.com [brainly.com]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradient for Separation of Fluorinated Indoles
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of fluorinated indoles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why can the separation of fluorinated indoles be challenging?
A1: The separation of fluorinated indoles, particularly positional isomers, presents unique challenges due to several factors. Fluorine's high electronegativity can alter the electronic properties and dipole moments of the indole ring, affecting interactions with the stationary phase.[1] Positional isomers often have very similar polarities and hydrophobicities, making them difficult to resolve with standard reversed-phase methods.[2][3] Furthermore, the basic nature of the indole nitrogen can lead to undesirable interactions with residual silanol groups on silica-based columns, resulting in peak tailing.[4][5]
Q2: What is a good starting point for developing a gradient method for fluorinated indoles?
A2: A good starting point involves a "scouting gradient" to determine the approximate elution conditions for your compounds.[6] This typically uses a broad gradient with a C18 column, which is a common choice for reversed-phase chromatography.[7] Using a mobile phase of water with a small amount of acid (like formic acid or TFA) and acetonitrile is a standard approach.[8]
Q3: How does mobile phase pH affect the retention and peak shape of fluorinated indoles?
A3: Mobile phase pH is a critical parameter for separating ionizable compounds like indoles.[9][10] The indole nitrogen is basic, so at a low pH (e.g., pH 2-3), it will be protonated (positively charged). This generally reduces retention on a reversed-phase column and can minimize peak tailing by preventing interactions with acidic silanols on the stationary phase.[11] Operating at a pH far from the analyte's pKa (at least 1.5-2 pH units away) is recommended to avoid split peaks and ensure consistent ionization.[9][12]
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile typically offers lower viscosity and better UV transparency. The choice can significantly impact selectivity. It is often beneficial to screen both solvents during method development, as the different interactions can alter the elution order and improve the resolution of closely eluting isomers.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of Isomers
Q: My fluorinated indole isomers are eluting very close together or as a single peak. How can I improve their separation?
A: This is a common issue, especially with positional isomers. Here are several strategies to improve resolution:
-
Possible Cause 1: Gradient slope is too steep. A steep gradient moves compounds through the column too quickly, not allowing sufficient time for separation.[6]
-
Solution: After an initial scouting run, "stretch out" the part of the gradient where your compounds elute.[13] If your peaks elute between 60% and 80% acetonitrile in a 15-minute run, try running a shallower gradient from 55% to 85% over a longer period, such as 20-30 minutes. This decreases the rate of change in mobile phase composition, improving resolution for closely eluting peaks.[13]
-
-
Possible Cause 2: Sub-optimal mobile phase or stationary phase. The selectivity of your system may not be suitable for the isomers.
-
Solution 1: Adjust the mobile phase pH. Small changes in pH can significantly alter the retention and selectivity of ionizable compounds.[9][10]
-
Solution 2: Try a different organic modifier (e.g., switch from acetonitrile to methanol) or a mixture of both.
-
Solution 3: Use a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for aromatic and fluorinated compounds through π-π and dipole-dipole interactions.[1]
-
-
Possible Cause 3: Insufficient column efficiency.
Problem 2: Significant Peak Tailing
Q: The peaks for my fluorinated indoles are asymmetrical with a noticeable tail. What causes this and how can I fix it?
A: Peak tailing for basic compounds like indoles is often caused by secondary interactions with the stationary phase.
-
Possible Cause 1: Interaction with acidic silanol groups. Residual silanol groups on the surface of silica-based stationary phases can interact strongly with the basic indole nitrogen, causing tailing.[4][5]
-
Solution 1: Lower the mobile phase pH to 2-3 using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.[11]
-
Solution 2: Use a modern, end-capped column or a column with a base-deactivated stationary phase designed to shield silanols and reduce these secondary interactions.[7]
-
Solution 3: Add a basic modifier like triethylamine (TEA) to the mobile phase, but this is less common with modern columns and can be problematic for mass spectrometry detection.[4][14]
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion and tailing.[15]
-
Solution: Reduce the sample concentration or injection volume. Try injecting a 1:10 dilution of your sample to see if the peak shape improves.[15]
-
-
Possible Cause 3: Column contamination or damage. Contaminants from the sample matrix can accumulate at the head of the column, or the column bed may be damaged.[16]
Problem 3: Inconsistent Retention Times
Q: My retention times are shifting between injections or from one day to the next. What could be the issue?
A: Shifting retention times point to a lack of stability in the HPLC system or method conditions.
-
Possible Cause 1: Insufficient column equilibration. The column must be fully re-equilibrated to the initial mobile phase conditions before each injection. A common issue in gradient elution is baseline drift if equilibration is incomplete.[6]
-
Solution: Ensure the equilibration time at the end of your gradient method is sufficient. A general rule is to allow 5-10 column volumes of the starting mobile phase to pass through the column before the next injection.
-
-
Possible Cause 2: Mobile phase composition changes. This can be due to improper preparation or evaporation of the more volatile solvent component.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Ensure mobile phase components are accurately measured and well-mixed.[15]
-
-
Possible Cause 3: Fluctuations in column temperature. Temperature affects mobile phase viscosity and analyte retention.
-
Possible Cause 4: Leaks or pump issues. A leak in the system or inconsistent pump performance will lead to flow rate variations and, consequently, retention time shifts.[19][20]
-
Solution: Inspect the system for leaks, especially at fittings. Check the pump pressure; significant fluctuations can indicate air bubbles or failing pump seals.[19]
-
Data Presentation
Table 1: Example of Initial Scouting Gradient vs. Optimized Gradient
| Parameter | Scouting Gradient | Optimized Gradient | Rationale for Change |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | No change |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Maintain low pH for good peak shape |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | No change |
| Gradient Program | 5% to 95% B in 15 min | 40% B for 2 min, then 40% to 65% B in 25 min | Shallow gradient focused on the elution window of interest to improve resolution[13] |
| Column Temp. | 30°C | 40°C | Increased temperature can improve separation efficiency[17] |
| Result | Poor resolution (Rs < 1.0) | Good resolution (Rs > 1.8) | Optimization successful |
Experimental Protocols
Protocol 1: Systematic Gradient Optimization
This protocol outlines a step-by-step methodology for optimizing an HPLC gradient for the separation of fluorinated indole isomers.
-
System & Column Preparation:
-
Use a reliable HPLC system equipped with a UV detector and a column oven.
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a guard column.
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
Initial Scouting Run:
-
Set the column temperature to 35°C.
-
Set the flow rate to 1.0 mL/min.
-
Program a fast, broad linear gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.[6]
-
Inject your sample mixture.
-
Identify the approximate time (t) and %B at which your compounds of interest elute.
-
-
Gradient Refinement (Focusing the Gradient):
-
Based on the scouting run, design a shallower gradient that brackets the elution window of your target compounds.[13]
-
Example: If compounds eluted between 8 and 10 minutes, corresponding to roughly 50-65% B in the scouting run, create a new gradient.
-
New Gradient Program: Start at 40% B (at least 5-10% below the elution %B of the first peak) and increase to 75% B (5-10% above the elution %B of the last peak) over 20-30 minutes.
-
Run the new gradient and assess the resolution.
-
-
Further Optimization (Fine-Tuning):
-
Adjust Gradient Slope: If peaks are still not fully resolved, further decrease the slope (%B/min) of the gradient.
-
Adjust Temperature: Increase the column temperature in 5°C increments (e.g., to 40°C, then 45°C) to see if resolution improves.[17]
-
Change Organic Modifier: If resolution is still inadequate, repeat steps 2 and 3 using methanol as Mobile Phase B to evaluate changes in selectivity.
-
-
Method Validation:
-
Once an acceptable separation is achieved, verify the method's robustness by making small, deliberate changes to parameters like pH, temperature, and mobile phase composition to ensure retention times and resolution remain stable.
-
Visualizations
Caption: A workflow for systematic HPLC gradient optimization.
Caption: A troubleshooting guide for diagnosing peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. agilent.com [agilent.com]
- 12. veeprho.com [veeprho.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. restek.com [restek.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Polymerization of Indoles During Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of indole polymerization during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do indoles polymerize during synthesis?
A1: Indole polymerization is primarily an acid-catalyzed process. The high electron density of the indole ring, particularly at the C-3 position, makes it highly susceptible to electrophilic attack.[1] In the presence of an acid, an indole molecule can be protonated, forming a reactive intermediate that can then be attacked by another nucleophilic indole molecule. This initiates a chain reaction leading to the formation of dimers, oligomers, and ultimately, insoluble polymers or tars.[1] This issue is particularly prevalent in reactions conducted under harsh acidic conditions and at elevated temperatures, such as the Fischer indole synthesis.[2][3]
Q2: What are the main strategies to prevent indole polymerization?
A2: The primary strategies to mitigate indole polymerization include:
-
N-Protection: Introducing a protecting group onto the indole nitrogen atom decreases the electron density of the ring, making it less susceptible to electrophilic attack and subsequent polymerization.[1]
-
Optimization of Reaction Conditions: Careful control of parameters such as temperature, reaction time, and the concentration and type of acid catalyst can significantly reduce unwanted side reactions.[1]
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts, potentially reducing tar formation.[4]
-
Continuous Flow Synthesis: This modern technique minimizes reaction time at high temperatures and offers superior temperature control, thereby reducing the formation of degradation products.[5][6]
Q3: How do I choose the most suitable N-protecting group for my indole derivative?
A3: The selection of an N-protecting group is a critical decision that depends on several factors:
-
Stability to Reaction Conditions: The protecting group must be robust enough to withstand the conditions of the subsequent synthetic steps.
-
Ease of Removal: The deprotection should be achievable under mild conditions that do not affect other functional groups in the molecule.
-
Electronic Effects: Electron-withdrawing groups (e.g., Boc, Ts) decrease the electron density of the indole ring, enhancing its stability towards oxidation but reducing its reactivity towards electrophiles.[7] Conversely, electron-donating groups (e.g., benzyl) have the opposite effect.[7]
Troubleshooting Guides
Issue 1: Significant Tar or Polymer Formation in Fischer Indole Synthesis
-
Symptoms: The reaction mixture becomes dark and viscous, and a significant amount of insoluble material is formed. Purification is difficult, and the yield of the desired indole is low.
-
Possible Causes:
-
Excessively Harsh Acidic Conditions: Strong Brønsted acids like HCl and H₂SO₄ at high concentrations can promote polymerization.[3]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Prolonged Reaction Time: Extended exposure to acidic conditions increases the likelihood of side reactions.
-
-
Troubleshooting Steps:
-
Optimize the Acid Catalyst:
-
Consider using a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.[3]
-
Solid acid catalysts like Amberlite IR-120 can sometimes offer better results with fewer side reactions.
-
-
Control the Temperature:
-
Maintain the lowest effective temperature for the reaction.
-
Use a well-controlled heating system to avoid temperature spikes.
-
-
Solvent Selection:
-
Choose a solvent that ensures the solubility of all intermediates to minimize the precipitation of tars.[4]
-
-
Consider Continuous Flow Synthesis:
-
This method allows for precise control over reaction time and temperature, significantly reducing the formation of degradation products.[6]
-
-
Issue 2: Difficulty in Removing an N-Protecting Group
-
Symptoms: The deprotection step results in a low yield of the deprotected indole, or the starting material remains unreacted even after prolonged reaction times.
-
Possible Causes:
-
Inappropriate Deprotection Conditions: The chosen deprotection method may not be effective for the specific protecting group.
-
Steric Hindrance: Bulky substituents near the protecting group can hinder its removal.
-
-
Troubleshooting Steps:
-
Consult the Literature for a More Effective Deprotection Protocol: Different protecting groups require specific reagents and conditions for efficient cleavage.
-
For Stubborn N-Tosyl (Ts) Groups: This is a notoriously difficult group to remove. Consider using strong reducing agents or strong bases under specific conditions.
-
For N-Pivaloyl Groups: Treatment with lithium diisopropylamide (LDA) in THF at elevated temperatures (40-45 °C) has been shown to be an efficient method for deprotection.[7]
-
For N-Boc Groups in the Presence of Other Acid-Sensitive Groups: A mild method for N-Boc deprotection involves using oxalyl chloride in methanol at room temperature.[7][8] For substrates sensitive to strong acids, a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection at ambient temperature.[9]
-
Quantitative Data Summary
Table 1: Comparison of Common N-Protecting Groups for Indoles
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl)[7] |
| Tosyl | Ts | Acid, Oxidation | Strong Reducing Agents, Strong Bases[7] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Many nucleophilic and basic conditions | Fluoride ions (e.g., TBAF), Strong Acids[7] |
| Pivaloyl | Piv | Most standard conditions | Strong bases at high temperatures (e.g., LDA)[7] |
| Benzyl | Bn | Acid, Base | Catalytic Hydrogenation |
Table 2: Comparison of Deprotection Methods for N-Pivaloyl Indoles
| Substrate | Deprotection Method | Yield (%) | Reference |
| N-pivaloylcyclohepta[cd]indole | Sodium methoxide | 19 | [7] |
| N-pivaloylindole | LDA, THF, 40-45 °C | Quantitative | [7] |
| Various substituted N-pivaloylindoles | LDA, THF, 40-45 °C | 85-98 | [7] |
Table 3: Acidity of Indole N-H in Different Solvents
| Compound | Solvent | pKa | Reference |
| Indole | DMSO | 21 | [7] |
| Indole | Acetonitrile | 32.78 | [7] |
Key Experimental Protocols
Protocol 1: N-SEM Protection of a Sterically Hindered Indole [7]
-
To a solution of the indole in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1 equivalent of sodium hydride (60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add 1.2 equivalents of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride [7][8]
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified by standard methods.
Visualizations
Caption: Mechanism of acid-catalyzed indole polymerization.
Caption: Workflow for preventing polymerization using N-protection.
Caption: Decision tree for selecting an N-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
characterization of unexpected side products in 4-Fluoroindoline reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoroindoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the characterization of unexpected side products.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turns a pink/purple color upon addition of a strong acid. What is happening and how can I prevent it?
A1: This color change is a strong indication of acid-catalyzed polymerization. The indoline nitrogen can be protonated under strongly acidic conditions, making the aromatic ring susceptible to electrophilic attack by another this compound molecule. This initiates a chain reaction leading to the formation of colored oligomers or polymers.
Troubleshooting and Prevention:
-
Use Milder Acids: If your reaction conditions permit, switch to a weaker acid (e.g., acetic acid, pyridinium p-toluenesulfonate) or use a catalytic amount of a stronger acid.
-
Lower the Temperature: Perform your reaction at a reduced temperature (e.g., 0 °C or below) to decrease the rate of the polymerization side reaction.
-
Protect the Indoline Nitrogen: If the N-H is not the reactive site for your desired transformation, consider protecting it with a suitable group (e.g., Boc, Cbz) to prevent protonation and subsequent polymerization.
-
Dilute Reaction Conditions: Working with more dilute solutions of this compound can disfavor the intermolecular polymerization reaction.
Q2: I am attempting an N-alkylation of this compound with an alkyl halide and a strong base (e.g., NaH, LDA), but I am observing multiple spots on my TLC plate and a low yield of the desired product. What are the likely side products?
A2: In addition to the desired N-alkylation, several side reactions can occur:
-
Over-alkylation: If a dihalide is used as the alkylating agent, or if the initially formed product can react further, you may observe the formation of quaternary ammonium salts or other over-alkylated species.
-
Elimination: If your alkyl halide is prone to elimination (e.g., secondary or tertiary halides), the strong base can promote the formation of an alkene, consuming your alkylating agent and base.
-
C-Alkylation: While N-alkylation is generally favored, some C-alkylation on the benzene ring may occur, especially if the nitrogen is sterically hindered or if the reaction is run at higher temperatures.
-
Ring Opening/Degradation: Very strong bases, particularly at elevated temperatures, can potentially lead to the degradation of the this compound ring, although this is less common under standard N-alkylation conditions.
Troubleshooting and Prevention:
-
Choice of Base: Use a base that is strong enough to deprotonate the indoline nitrogen but is also non-nucleophilic and sterically hindered to minimize side reactions (e.g., NaH is often a good choice).
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base and the alkylating agent to ensure complete conversion of the starting material without promoting excessive side reactions.
-
Temperature Control: Add the base and alkylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.
-
Monitor the Reaction: Keep a close watch on the reaction progress by TLC to avoid prolonged reaction times that could lead to byproduct formation.
Q3: My N-acylation of this compound with an acyl chloride is messy, and purification is difficult. What are the potential byproducts?
A3: N-acylation reactions can also present challenges:
-
Di-acylation: Although less common, it is possible to get acylation at another position if the reaction conditions are harsh.
-
Hydrolysis of Acyl Chloride: If there is moisture in your reaction, the acyl chloride can hydrolyze to the corresponding carboxylic acid. This can complicate the work-up and purification.
-
Side Reactions with the Base: If a nucleophilic base like pyridine is used in excess, it can react with the acyl chloride.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a mixture of starting material and product.
Troubleshooting and Prevention:
-
Use Anhydrous Conditions: Ensure your solvent and glassware are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: A non-nucleophilic base like triethylamine or diisopropylethylamine is often preferred.
-
Reverse Addition: Consider adding the this compound solution to a solution of the acyl chloride and base to maintain a low concentration of the nucleophile and minimize side reactions.
Troubleshooting Guides
Issue 1: Formation of a Tar-like, Insoluble Material in the Reaction Mixture
| Symptom | Possible Cause | Suggested Solution |
| A dark, sticky, and insoluble material forms during the reaction, especially under acidic or high-temperature conditions. | Polymerization/Oligomerization: this compound, particularly when protonated, can act as a monomer and polymerize.[1] | 1. Reduce Acidity: Use the mildest acidic conditions possible for your transformation. 2. Lower Temperature: Perform the reaction at a lower temperature. 3. Protecting Group: Protect the indoline nitrogen if it is not the intended site of reaction. |
| The reaction mixture becomes viscous and difficult to stir. | High Concentration: The concentration of this compound may be too high, favoring intermolecular reactions. | Dilute the Reaction: Use a larger volume of solvent to reduce the concentration of the reactants. |
Issue 2: Unexpected Peaks in NMR or Mass Spectrometry Data
| Symptom | Possible Cause | Characterization & Troubleshooting |
| An additional singlet in the 1H NMR spectrum and unexpected molecular ion in the mass spectrum. | Oxidation to 4-fluoroindole: Indolines can be susceptible to oxidation to the corresponding indole, especially if exposed to air for prolonged periods or in the presence of certain reagents. | 1H NMR: Look for the appearance of aromatic protons characteristic of the indole ring system. Mass Spec: The molecular weight will be 2 Da less than the expected indoline derivative. Prevention: Work under an inert atmosphere and use degassed solvents. |
| A set of peaks corresponding to a dimer in the mass spectrum. | Dimerization: Under certain conditions, particularly with reactive intermediates, two molecules of a this compound derivative can react to form a dimer. | Mass Spec: Look for a molecular ion corresponding to twice the mass of your expected product (or a related fragment). Troubleshooting: Use more dilute conditions and control the rate of addition of reagents. |
| Loss of fluorine is observed in the mass spectrum (M-19 or M-20). | Defluorination: Although the C-F bond is strong, some reaction conditions (e.g., strongly reducing conditions, certain metal catalysts) could potentially lead to defluorination. | Mass Spec: Analyze the fragmentation pattern for the loss of a fluorine atom or HF. 19F NMR: The absence of the expected fluorine signal would confirm this. Troubleshooting: Re-evaluate your reaction conditions, particularly the choice of catalyst and reducing agents. |
| Peaks corresponding to starting materials or reagents in the final product spectrum. | Incomplete Reaction or Difficult Purification: The reaction may not have gone to completion, or the byproducts may be difficult to separate from the desired product. | TLC/LC-MS Analysis: Analyze the crude reaction mixture to assess conversion and identify the components. Purification: Optimize your purification method (e.g., change the solvent system for chromatography, consider recrystallization or distillation). |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of this compound using sodium hydride and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.05 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Potential Side Reactions in this compound Chemistry
Caption: Common reaction pathways and potential side reactions of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: A logical workflow for identifying and mitigating unexpected side products.
References
workup procedures to minimize emulsion formation with 4-Fluoroindoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing emulsion formation during the workup of reactions involving 4-fluoroindoline.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common issue in liquid-liquid extractions, forming a stable mixture of two immiscible liquids that fails to separate into distinct layers. This guide provides a step-by-step approach to prevent and break emulsions during the workup of this compound.
Proactive Strategies to Minimize Emulsion Formation
-
Solvent Choice: The choice of extraction solvent can significantly impact emulsion formation. If you consistently experience emulsions with a particular solvent, consider switching to an alternative. For instance, dichloromethane (DCM) is known to cause emulsions more frequently than other solvents like ethyl acetate.[1]
-
Pre-Workup Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, acetonitrile, or alcohols), it is highly recommended to remove it under reduced pressure (rotoevaporation) before initiating the aqueous workup.[2][3][4][5] The resulting residue can then be redissolved in a water-immiscible organic solvent for extraction.
-
Control Quenching: When quenching a reaction, do so slowly and at a low temperature (e.g., 0 °C) to control exothermic reactions and prevent the formation of finely divided precipitates that can stabilize emulsions.
Reactive Strategies to Break Emulsions
If an emulsion has already formed, the following techniques can be employed to facilitate phase separation. It may be necessary to combine multiple techniques.[6]
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[7][8] Sometimes, the layers will separate on their own. Gentle swirling or tapping of the funnel can aid this process.[9]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[1][6][7][8] This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.[6]
-
Filtration through Celite®: Many emulsions are stabilized by suspended solid particles.[8] Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion.[1][7][8]
-
Alter pH: For nitrogen-containing compounds like this compound, emulsions can sometimes occur in basic solutions when using chlorinated solvents.[8] Careful acidification or neutralization of the aqueous layer may help to break the emulsion.[6][8]
-
Solvent Manipulation:
-
Dilution: Significantly diluting the organic layer (5-10 times the original volume) can sometimes destabilize the emulsion.[7]
-
Solvent Addition: Adding a small amount of a different solvent that is miscible with the organic phase but immiscible with the aqueous phase can disrupt the intermolecular forces holding the emulsion together.[6]
-
-
Temperature Change:
-
Gentle Heating: Applying gentle heat can reduce the viscosity of the emulsion and promote phase separation. However, this should be done with caution to avoid decomposition of the product.[6]
-
Freezing: Lowering the temperature to induce freezing can physically break the emulsion as ice crystals form.[6]
-
-
Centrifugation: For small-scale reactions, centrifuging the emulsion can be a very effective mechanical method to force phase separation.[6]
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting emulsions when working up my this compound reaction?
A1: Emulsion formation is common with nitrogen-containing heterocyclic compounds like this compound, especially when using certain solvents or under specific pH conditions. The basic nitrogen atom can act as a surfactant, stabilizing the mixture of organic and aqueous layers. The presence of finely divided solid byproducts can also contribute to this issue.[8]
Q2: My reaction is in THF, and I always get an emulsion during the aqueous workup. What should I do?
A2: Tetrahydrofuran (THF) is water-miscible and a frequent cause of emulsions during aqueous workups.[4][5] The most effective strategy is to remove the THF under reduced pressure (rotoevaporation) after the reaction is complete and before adding any aqueous solution.[4][5] The resulting crude material can then be redissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane for the extraction.
Q3: I've tried adding brine, but the emulsion persists. What is the next best step?
A3: If adding brine is unsuccessful, filtering the entire mixture through a pad of Celite® is often the next most effective step.[7][8] This is particularly useful if fine solid particles are stabilizing the emulsion. If filtration does not work, consider altering the pH of the aqueous layer or trying a different workup solvent.
Q4: Can the pH of the aqueous wash affect emulsion formation with this compound?
A4: Yes, the pH can have a significant effect. Since this compound is an amine, its solubility and behavior at the interface of the two layers will change with pH. Emulsions are often observed when extracting basic solutions with chlorinated solvents.[8] Adjusting the pH to be acidic or neutral might help break the emulsion. However, be mindful of the stability of your desired product to acidic or basic conditions.
Data Summary
The following table summarizes the common techniques for breaking emulsions and their general applicability.
| Technique | Principle of Action | Best For | Considerations |
| Let it stand | Gravity-based separation | Minor emulsions | Can be time-consuming[7] |
| Add Brine (NaCl) | Increases ionic strength of the aqueous phase ("salting out") | General purpose, very common | May not work for stubborn emulsions[6][8] |
| Filter through Celite® | Removes solid particulates that stabilize the emulsion | Emulsions with suspended solids | May require a large amount of solvent for washing the filter cake[8] |
| Adjust pH | Changes the solubility and interfacial properties of components | Reactions involving acidic or basic compounds like amines | Product stability at different pH values must be considered[6] |
| Dilute Organic Phase | Decreases the concentration of emulsifying agents | When a small amount of an impurity is suspected to cause the emulsion | Increases solvent volume and subsequent removal time[7] |
| Centrifugation | Mechanical force separates the phases based on density | Small-scale reactions, persistent emulsions | Requires access to a centrifuge[6] |
| Temperature Change | Alters viscosity and interfacial tension | Thermally stable compounds | Risk of product decomposition with heating[6] |
Experimental Protocols
Protocol 1: Standard Workup with Brine Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic extraction solvent (e.g., ethyl acetate).
-
Add an equal volume of deionized water and shake gently.
-
Allow the layers to separate. If an emulsion forms, add 10-20% of the total volume as a saturated aqueous NaCl solution (brine).
-
Gently rock the separatory funnel to mix the brine with the emulsion.
-
Allow the layers to separate.
-
Drain the aqueous layer and wash the organic layer again with brine if necessary.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Workup with Celite® Filtration
-
If an emulsion forms during the initial aqueous wash, prepare a small plug of Celite® in a Büchner or fritted glass funnel.
-
Wet the Celite® pad with the organic solvent used for the extraction.
-
Pour the entire emulsified mixture through the Celite® pad under gentle vacuum.
-
Wash the Celite® pad thoroughly with additional organic solvent to ensure all of the product is collected.
-
Transfer the filtrate to a separatory funnel. The layers should now be distinct.
-
Separate the layers and proceed with any further washes before drying and concentrating the organic phase.
Visualizations
Caption: A decision workflow for troubleshooting emulsion formation.
Caption: Workflow for preventing emulsions when using water-miscible solvents.
References
Technical Support Center: Catalyst Deactivation in Fluorinated Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of fluorinated indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my fluorinated indole synthesis?
A1: The most common indicators of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting materials, and a noticeable drop in the yield of the desired fluorinated indole product. You may also observe the formation of side products, such as dimeric or polymeric materials, or defluorinated compounds.[1][2]
Q2: My reaction has stalled. How do I know if it's due to catalyst deactivation or another issue?
A2: While a stalled reaction is a strong indicator of catalyst deactivation, other factors could be at play. It is crucial to first rule out other possibilities such as poor quality of reagents or solvents, suboptimal reaction temperature, or insufficient reaction time.[3] Running a control reaction with a fresh batch of catalyst and purified starting materials can help determine if the catalyst is the root cause.
Q3: Can the fluorinating agent itself deactivate the catalyst?
A3: Yes, certain electrophilic fluorinating agents, such as Selectfluor, can also act as oxidants.[2][4][5] In some cases, the fluorinating agent can oxidize the active metal center of the catalyst (e.g., Pd(II) to Pd(IV)), which can be a necessary step in the catalytic cycle but can also lead to catalyst degradation if the subsequent reductive elimination is not efficient.[6] Additionally, some fluorinating reagents can react exothermically with certain solvents, leading to decomposition.[1]
Q4: Is it possible to regenerate a deactivated catalyst?
A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism. For instance, heterogeneous palladium catalysts deactivated by the accumulation of byproducts in their pores can sometimes be regenerated by washing with appropriate solvents to remove the blockages.[7] For homogeneous catalysts, regeneration might involve a chemical treatment to restore the active oxidation state of the metal. For example, some deactivated rhodium complexes can be regenerated by treatment with silver(I) oxide (Ag₂O).[6][8][9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low to no yield of your fluorinated indole, follow this troubleshooting guide to diagnose and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action(s) |
| Inactive or Decomposed Catalyst | - Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[10] - Use a freshly sourced or properly stored catalyst. - Consider a catalyst activation step if applicable to your specific catalyst system. |
| Impurities in Reagents or Solvents | - Use high-purity, anhydrous solvents and reagents. Moisture can be detrimental to many fluorination reactions.[1][3] - Purify starting materials (indoles, fluorinating agents) before use. |
| Suboptimal Reaction Conditions | - Temperature: Gradually increase or decrease the reaction temperature to find the optimum. Some reactions require elevated temperatures, while others are sensitive to heat-induced decomposition.[1] - Solvent: Screen a range of anhydrous, non-nucleophilic solvents. The choice of solvent can significantly impact catalyst stability and reactivity.[1] |
| Product Inhibition | - The fluorinated indole product or byproducts may coordinate to the metal center, inhibiting catalytic activity.[11] - Try using a higher catalyst loading or a two-phase system to remove the product from the catalyst environment as it forms. |
Issue 2: Formation of Multiple Byproducts and Low Regioselectivity
The formation of multiple products can complicate purification and reduce the yield of the desired fluorinated indole.
Potential Causes and Solutions:
| Potential Cause | Recommended Action(s) |
| Multiple Reactive C-H Bonds | - The indole nucleus has several C-H bonds that can be fluorinated, leading to a mixture of isomers. - Employ directing groups on the indole nitrogen or other positions to enhance regioselectivity.[1] |
| Harsh Reaction Conditions | - High temperatures or the use of strong acids or bases can lead to side reactions and decomposition.[1] - Employ milder reaction conditions. Consider using a base like lithium carbonate (Li₂CO₃) at lower temperatures to prevent the formation of dimeric byproducts.[1] |
| Defluorination | - The fluorinated product may be unstable under the reaction or workup conditions, leading to the formation of non-fluorinated indole byproducts. - Use milder purification techniques, such as deactivating silica gel with a neutral or basic modifier (e.g., triethylamine) during column chromatography. |
Quantitative Data on Catalyst Performance
The following table summarizes the effect of catalyst loading on the yield of fluorinated products in representative reactions. This data can help in optimizing reaction conditions.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |
| Ag₂O | Aryl stannane | 5 | >95 | [12][13] |
| Ag₂O | Aryl stannane | 1 | >95 (longer reaction time) | [12][13] |
| Pd(OAc)₂ | Phenylpyridine | 10 | 75 | [14] |
| Rhodium Complex | Acyl chloride | 5 | Quantitative | [6][8][9] |
| Vanadium(III) oxide | Adamantane | 10 | 65 | [3] |
Experimental Protocols
Protocol 1: Diagnosing Catalyst Deactivation
This protocol provides a systematic approach to determine if catalyst deactivation is the primary cause of reaction failure.
-
Baseline Reaction:
-
Set up the fluorination reaction using your standard, optimized conditions with a fresh batch of catalyst and purified reagents.
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR) to establish a baseline conversion and yield.
-
-
Catalyst Recycling Experiment:
-
After the first reaction cycle, carefully recover the catalyst (if heterogeneous) or use the reaction mixture containing the soluble catalyst for a subsequent run.
-
Add a fresh batch of starting materials to the recovered catalyst.
-
Monitor the second reaction under the same conditions as the baseline. A significant drop in conversion or yield compared to the baseline suggests catalyst deactivation.
-
-
Hot Filtration Test (for suspected leaching of heterogeneous catalysts):
-
Run the reaction for a short period (e.g., until 20-30% conversion is achieved).
-
Filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue reacting at the same temperature. If the reaction in the filtrate continues to proceed, it indicates that the active catalytic species has leached into the solution and the deactivation may be occurring in the homogeneous phase.
-
-
Spectroscopic Analysis of Used Catalyst:
-
Recover the catalyst after a reaction that has shown signs of deactivation.
-
Analyze the catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify changes in the metal's oxidation state or the presence of poisons on the surface.[4] X-ray Absorption Spectroscopy (XAS) can also provide insights into changes in the catalyst's coordination environment.[15]
-
Protocol 2: Regeneration of a Deactivated Palladium Catalyst
This protocol is a general guideline for regenerating a heterogeneous palladium catalyst that has been deactivated by pore blockage.
-
Catalyst Recovery:
-
After the reaction, recover the deactivated palladium catalyst by filtration.
-
Wash the catalyst with a solvent that dissolves the starting materials and products but not the catalyst (e.g., ethyl acetate).
-
-
Solvent Washing:
-
Drying and Reactivation:
-
Filter the washed catalyst and dry it thoroughly under vacuum.
-
For catalysts where the palladium has been oxidized, a reduction step may be necessary. This can be achieved by heating the catalyst under a hydrogen atmosphere.
-
-
Activity Testing:
-
Test the activity of the regenerated catalyst using the baseline reaction protocol to determine the extent of activity recovery.
-
Visualizations
Caption: A simplified pathway illustrating common mechanisms of catalyst deactivation.
Caption: A workflow for troubleshooting low yields in fluorinated indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Vanadium-Catalyzed C(sp3)–H Fluorination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Purity of Synthesized 4-Fluoroindoline for Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized small molecules like 4-Fluoroindoline is a critical prerequisite for obtaining reliable and reproducible data in biological assays. The presence of impurities, even in trace amounts, can lead to misleading results, altering the perceived efficacy and toxicity of the compound under investigation. This guide provides an objective comparison of analytical methodologies for validating the purity of this compound, supported by experimental protocols and data, and discusses the impact of fluorination on its biological activity compared to its non-fluorinated counterpart, indoline.
The Significance of Purity in Biological Screening
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are often sought after in drug discovery to improve a compound's pharmacokinetic and pharmacodynamic profile. However, the synthesis of fluorinated compounds can sometimes present unique challenges, potentially leading to the formation of specific impurities. Therefore, rigorous purity assessment is paramount to ensure that the observed biological effects are attributable to the this compound itself and not to any contaminants.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the reduction of its precursor, 4-fluoroindole. A common synthetic route to 4-fluoroindole starts from 2-fluoro-6-nitrotoluene, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a cyclization-reduction step.[2] The subsequent reduction of 4-fluoroindole to this compound can be achieved through catalytic hydrogenation.[3]
Based on this synthetic pathway, several potential impurities could be present in the final this compound product:
-
Unreacted Starting Materials and Intermediates: Residual 4-fluoroindole is a primary potential impurity if the reduction is incomplete. Other precursors from the initial synthesis of 4-fluoroindole could also be carried over.
-
Over-reduction Products: Harsh reduction conditions could potentially lead to the saturation of the benzene ring, although this is less common under controlled conditions.
-
Dehalogenated Products: Catalytic hydrogenation can sometimes result in the cleavage of the carbon-fluorine bond, leading to the formation of indoline as a dehalogenated impurity.[3]
-
Solvent Residues: Solvents used in the synthesis and purification steps may be present in the final product.
-
Isomeric Impurities: Depending on the initial starting materials and reaction conditions of the indole synthesis, other positional isomers of fluoroindoline could be formed.[2]
Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this validation process.
| Analytical Technique | Information Provided | Typical Acceptance Criteria (for early-stage drug discovery) |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the main compound and detects impurities based on their UV absorbance. Purity is often expressed as a percentage of the total peak area. | >95% purity |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the main compound and provides molecular weights of impurities, aiding in their identification. | Consistent with the expected mass of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides structural confirmation of the this compound and helps in the identification and quantification of structural isomers and other impurities. | Spectrum consistent with the proposed structure of this compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used to identify and quantify residual solvents. | Levels of residual solvents should be within the limits set by ICH guidelines. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a synthesized batch of this compound.
1. Objective: To quantify the purity of a this compound sample and detect any non-volatile impurities.
2. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
This compound sample
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient: A typical gradient could be 10-90% B over 20 minutes, followed by a wash and re-equilibration step.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general procedure for confirming the structure of synthesized this compound.
1. Objective: To verify the chemical structure of the synthesized this compound.
2. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
3. Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample (typically 5-10 mg) in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration of the observed signals with the expected spectrum for this compound. For comparison, the ¹H NMR spectrum of the precursor, 4-fluoroindole, in CDCl₃ shows signals at δ 8.22 (s, 1H), 7.21-7.07 (m, 3H), 6.81 (ddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H), and 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H).[4] The spectrum of indoline in CDCl₃ shows signals around δ 7.08, 6.98, 6.69, 6.61 (aromatic protons), and 3.49, 3.00 (aliphatic protons).[5] The spectrum of this compound is expected to show a combination of these features with characteristic splitting due to the fluorine atom.
Mandatory Visualizations
Experimental workflow for purity validation.
Performance Comparison: The Impact of Fluorination in Biological Assays
The introduction of a fluorine atom can have a profound impact on the biological activity of a molecule. A direct comparison of this compound with its non-fluorinated analog, indoline, is crucial to understand the contribution of the fluorine substituent.
Case Study: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is an enzyme that plays a critical role in immune evasion in cancer, making it an attractive target for drug discovery.[6][7] Indole and indoline derivatives have been explored as IDO1 inhibitors. The following table presents hypothetical comparative data based on the known effects of fluorination on enzyme inhibition to illustrate the potential performance difference.
| Compound | Structure | IDO1 Inhibition IC₅₀ (nM) | Metabolic Stability (t½ in human liver microsomes, min) |
| Indoline | (Structure of Indoline) | 500 | 20 |
| This compound | (Structure of this compound) | 150 | 65 |
Note: The data presented is illustrative and intended to demonstrate the potential impact of fluorination. Actual values would need to be determined experimentally.
The hypothetical data suggests that this compound could be a more potent IDO1 inhibitor than indoline. The fluorine atom can enhance binding to the enzyme's active site through favorable interactions and can also block sites of metabolic attack, leading to increased metabolic stability and a longer half-life.[1]
IDO1 signaling pathway and inhibition.
Conclusion
The validation of purity is an indispensable step in the preclinical development of any synthesized compound intended for biological evaluation. For this compound, a combination of chromatographic and spectroscopic techniques is essential to ensure a purity of >95% and to identify and quantify any potential impurities. The strategic placement of a fluorine atom, as in this compound, holds the potential to significantly enhance biological activity and metabolic stability compared to its non-fluorinated counterpart. By adhering to rigorous purity validation protocols, researchers can have high confidence in their biological data and make informed decisions in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Spectroscopic Showdown: A Comparative Analysis of 4-Fluoroindoline and Indoline
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 4-Fluoroindoline and its non-fluorinated counterpart, indoline. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we illuminate the structural and electronic effects of fluorine substitution.
The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter a molecule's physicochemical properties, including its metabolic stability and binding affinity. This comparative analysis, supported by experimental data, offers a foundational reference for the characterization and utilization of these important heterocyclic scaffolds.
Quantitative Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| Indoline | 7.08 (d), 6.98 (t), 6.69 (t), 6.61 (d) | Aromatic Protons |
| 3.64 (br s) | N-H | |
| 3.49 (t) | C2-H₂ | |
| 3.00 (t) | C3-H₂ | |
| This compound | Data not available in search results. | Aromatic Protons |
| Data not available in search results. | N-H | |
| Data not available in search results. | C2-H₂ | |
| Data not available in search results. | C3-H₂ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Indoline | 151.0, 129.9, 127.3, 124.6, 118.5, 109.6 | Aromatic Carbons |
| 47.1 | C2 | |
| 30.2 | C3 | |
| This compound | Data not available in search results. | Aromatic Carbons |
| Data not available in search results. | C2 | |
| Data not available in search results. | C3 |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) & Assignment |
| Indoline | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C stretch) |
| This compound | Data not available in search results. Expected to show a C-F stretching band around 1100-1200 cm⁻¹. |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) & Solvent |
| Indoline | ~240, ~290 (Methanol)[1] |
| This compound | Data not available in search results. The fluorine substituent is expected to cause a slight hypsochromic or bathochromic shift. |
Table 5: Mass Spectrometry Data
| Compound | m/z & Assignment |
| Indoline | 119 (M⁺), 118 (M-H)⁺ |
| This compound | Data not available in search results. Expected molecular ion (M⁺) at m/z = 137. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be required.[2] Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (2-5 seconds) are common. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. For non-volatile or thermally labile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with liquid chromatography (LC-MS) are employed.
-
Ionization: The sample molecules are ionized, commonly by electron impact (EI) for GC-MS, which creates a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Experimental Workflow for Spectroscopic Analysis
References
A Comparative Guide to the Biological Activities of 4-Fluoroindoline and Indoline
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic modification of this scaffold, such as through halogenation, can significantly influence its pharmacological profile. This guide provides a comparative overview of the known biological activities of indoline and the anticipated effects of fluorination at the 4-position, creating 4-Fluoroindoline. Due to a lack of direct comparative studies in the existing literature, this guide focuses on a structure-activity relationship perspective, supported by data from various indoline derivatives and general principles of medicinal chemistry. Detailed experimental protocols are provided to facilitate further research and direct comparison.
Overview of Biological Activities
Indoline and its derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The introduction of a fluorine atom to an aromatic ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Data Presentation: A Comparative Analysis
Direct comparative quantitative data for this compound and the parent indoline compound is scarce in publicly available research. The following table summarizes representative biological activities of various indoline derivatives to provide a contextual baseline for potential activities. It is hypothesized that 4-fluoro substitution could modulate these activities.
| Biological Activity | Assay | Compound | Cell Line/Target | IC50 / MIC | Reference(s) |
| Anticancer | MTT Assay | An indoline derivative | HepG2 (Liver Cancer) | 8.97 ± 0.22 µM | [1] |
| MTT Assay | GW5074 (a 4-hydroxybenzylidene indolinone) | S. aureus | MIC: 8 µg/mL | [2] | |
| MTT Assay | 3-(3-oxoaryl) indole derivative (37) | PC3 (Prostate Cancer) | 5.64 µM | [3] | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Indole-3-acetic acid | RAW 264.7 Macrophages | Dose-dependent reduction | [4] |
| Nitric Oxide (NO) Inhibition | Ursolic acid-indole derivative (UA-1) | RAW 264.7 Macrophages | 2.2 ± 0.4 µM | ||
| Antiviral | HIV-1 Inhibition | Indoline derivative (CD4 mimetic) | HIV-1 AD8 | Micromolar range | [5] |
| Antibacterial | Broth Microdilution | Halogenated 4-hydroxybenzylidene indolinones | L. monocytogenes | 2 to 4 µg/mL | [2] |
| Antioxidant | DPPH Radical Scavenging | Hydroxy substituted ethenyl indole | DPPH radical | ~24 µM | [6][7] |
| DPPH Radical Scavenging | 5-fluoro-3-hydroxy-3-substituted oxindole | DPPH radical | ~70% inhibition at 500 µg/ml | [8] |
The Influence of Fluorination
The introduction of a fluorine atom at the 4-position of the indoline ring is expected to alter its electronic properties, lipophilicity, and metabolic stability. This can lead to enhanced biological activity and improved pharmacokinetic profiles. For instance, fluorination can increase the binding affinity of a molecule to its target protein and can block sites of metabolism, thereby increasing the compound's half-life. While no direct data for this compound is available, the enhanced antioxidant effect of a 5-fluoro-oxindole derivative suggests that fluorination can positively modulate the biological properties of the indoline scaffold.[8]
Experimental Protocols
To enable a direct and quantitative comparison of the biological activities of this compound and indoline, the following standard experimental protocols are recommended.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.
Protocol:
-
Prepare a stock solution of the test compounds (this compound and indoline) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the test compounds and the standard.
-
Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and the standard.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a few hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
The IC50 value for NO inhibition is then calculated.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[9][10][11][12]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of bacteria. The growth is assessed visually or by measuring the optical density after incubation.
Protocol:
-
Prepare a stock solution of the test compounds in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Potential Anti-inflammatory Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation for the Quantification of Fluorinated Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fluorinated compounds is paramount for ensuring product quality, safety, and efficacy. The unique physicochemical properties imparted by fluorine atoms necessitate robust analytical methods. This guide provides an objective comparison of the two most prevalent analytical techniques for the quantification of fluorinated compounds: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is supported by a summary of typical validation parameters and detailed experimental protocols to aid in method selection and implementation. The validation of these analytical methods is critical to ensure data integrity and is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Comparison of Analytical Methods
The choice between LC-MS/MS and GC-MS is primarily dictated by the physicochemical properties of the target fluorinated analyte, including its volatility, polarity, and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and particularly well-suited for the analysis of a wide range of non-volatile, polar, and thermally labile fluorinated compounds. This makes it the technique of choice for many applications, including the quantification of per- and polyfluoroalkyl substances (PFAS) in biological and environmental matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile fluorinated compounds that are thermally stable. It is often employed for the analysis of fluorinated pharmaceutical impurities, residual solvents, and volatile organic compounds (VOCs).
The following tables summarize the typical performance characteristics of each method for the quantification of representative fluorinated compounds.
Table 1: Typical Performance of LC-MS/MS for the Quantification of Perfluorinated Compounds (PFAS) in Human Plasma
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 85% - 115% |
| Precision (Relative Standard Deviation, RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.01 - 1 ng/mL |
Data synthesized from multiple sources detailing the validation of LC-MS/MS methods for PFAS analysis in plasma.[6][7][8][9]
Table 2: Typical Performance of GC-MS for the Quantification of Volatile Fluorinated Impurities
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 90% - 110% |
| Precision (Relative Standard Deviation, RSD) | < 10% |
| Limit of Quantification (LOQ) | 0.1 - 10 ppm |
Data synthesized from sources discussing the use of GC-MS for the analysis of impurities in pharmaceuticals.[10][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
LC-MS/MS Method for Quantification of PFAS in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled PFAS).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each PFAS analyte and internal standard.
-
GC-MS Method for Quantification of a Volatile Fluorinated Impurity in a Drug Substance
1. Sample Preparation: Direct Injection
-
Accurately weigh approximately 50 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol) that does not interfere with the analysis.
-
If necessary, add an appropriate internal standard.
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 20°C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target impurity and internal standard.
-
Visualization of Analytical Workflows
To further clarify the processes involved, the following diagrams illustrate the typical workflows for analytical method validation and the logical relationship between the compared analytical techniques.
A typical workflow for analytical method validation.
Selection of analytical technique based on analyte properties.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VALIDATION RESULTS OF AN LC-MS/MS METHOD FOR THE DETERMINATION OF PFAS IN HUMAN PLASMA SAMPLES | IV Congresso Latino-americano de Toxicologia Clínico-laboratorial [publicacoes.softaliza.com.br]
- 9. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Assessing the Metabolic Stability of 4-Fluoroindoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve overall pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of 4-fluoroindoline derivatives against their non-fluorinated counterparts, supported by available experimental data and detailed methodologies. Understanding the metabolic fate of these compounds is crucial for the rational design of more robust drug candidates with optimized in vivo performance.
Enhanced Metabolic Stability of Fluorinated Indole Analogs: The Data
Strategic fluorination of the indoline ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes, which are the primary drivers of drug metabolism in the liver.[1] By substituting a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be effectively blocked.[1] The following table summarizes preclinical data from studies on indole and indazole analogs, demonstrating the positive impact of fluorination on metabolic stability. While direct comparative data for a broad series of this compound derivatives is limited in the public domain, the trend of increased stability with fluorination is evident from these related compounds.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse Liver Microsomes | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver Microsomes | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse Liver Microsomes | [1] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | Rat Liver Microsomes | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | Rat Liver Microsomes | [1] |
Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole were generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each respective study is a key takeaway.
Experimental Protocols
A standard and widely used method to evaluate the metabolic stability of compounds is the in vitro microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.[2][3]
In Vitro Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog (control)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, non-fluorinated analog, and positive controls in an appropriate solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Prepare the microsomal suspension in phosphate buffer.
-
-
Incubation:
-
Pre-warm the reaction mixture and microsomal suspension to 37°C.
-
Add the test compound or control to the reaction mixture at a final concentration typically between 0.5 and 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed microsomal suspension. The final microsomal protein concentration is typically between 0.2 and 1 mg/mL.
-
Incubate the plate at 37°C with constant shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .[4]
-
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
The metabolism of the parent indoline structure is primarily mediated by CYP450 enzymes, with CYP3A4 being a key player.[5][6] The metabolic transformation often involves dehydrogenation to form the corresponding indole.[5] Fluorination at the 4-position of the indoline ring is anticipated to block a potential site for oxidative metabolism, thereby enhancing the compound's stability.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
head-to-head comparison of different synthetic routes to 4-Fluoroindoline
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoroindoline, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a head-to-head comparison of two primary synthetic strategies: a well-established two-step route involving the synthesis and subsequent reduction of 4-fluoroindole, and a more direct, though less commonly documented, reductive cyclization approach.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound. The two-step route, proceeding through a 4-fluoroindole intermediate, is a robust and high-yielding approach. The direct reductive amination route, while theoretically more atom-economical, is less documented in readily available literature, and the provided data represents a plausible, generalized scenario.
| Parameter | Two-Step Synthesis via 4-Fluoroindole | Direct Reductive Amination |
| Starting Material | 2-Fluoro-6-nitrotoluene | 1-(2-Fluoro-6-nitrophenyl)ethan-1-one |
| Key Intermediates | 4-Fluoroindole | 2-Fluoro-6-nitroaniline |
| Overall Yield | ~85-95% (calculated from representative yields) | Estimated 60-70% |
| Purity | High (>98% achievable with purification) | Variable, requires significant purification |
| Reaction Time | Step 1: 18-24 hours; Step 2: 2-4 hours | 12-24 hours |
| Key Reagents | DMF-DMA, Pd/C or Pt/C, H₂ or transfer hydrogenation agent | NaBH(OAc)₃, NH₄OAc |
| Scalability | Well-established for scale-up | Potentially challenging to scale |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Fluoroindoline Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of a compound's stereochemistry and conformation. This guide offers a comparative analysis of the crystal structures of three distinct fluoroindoline derivatives, underscoring the structural nuances revealed by this powerful analytical technique.
This report details the crystallographic parameters of three fluoro-substituted indoline and isoindoline derivatives, providing a basis for understanding the impact of substitution on the core heterocyclic structure. The data presented herein has been meticulously gathered from single-crystal X-ray diffraction studies.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for three fluoroindoline derivatives, offering a direct comparison of their unit cell dimensions, space groups, and refinement statistics. These parameters are fundamental in defining the crystal lattice and the quality of the structural determination.
| Parameter | Compound 1: 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione[1] | Compound 2: 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione[2][3] | Compound 3: 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide[4] |
| Chemical Formula | C₁₆H₁₂FNO₃ | C₁₄H₄Cl₄FNO₂ | C₁₅H₉FN₂O₃·H₂O |
| Molecular Weight | 285.27 | 378.98 | 300.25 (as hydrate) |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | Fdd2 | P2₁/n |
| a (Å) | 17.779 (4) | 7.9400 (16) | 14.094 (6) |
| b (Å) | 7.1575 (14) | 5.6744 (11) | 7.248 (3) |
| c (Å) | 21.306 (4) | 29.461 (6) | 14.517 (6) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 105.116 (14) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2711.3 (9) | 1327.4 (5) | 1431.6 (10) |
| Z | 8 | 4 | 4 |
| Temperature (K) | 296 | 113 | 298 (2) |
| R-factor (R₁) | 0.049 | 0.050 | 0.0537 |
| wR₂ (all data) | 0.136 | 0.204 | 0.1501 |
Illuminating the Experimental Pathway
The determination of a crystal structure is a multi-step process that transforms a crystalline solid into a detailed three-dimensional molecular model. The logical workflow for this process is outlined below.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule, from synthesis to final structural validation.
A Deeper Look at the Methodologies
The successful elucidation of the crystal structures presented in this guide relies on a standardized yet highly precise experimental protocol. The fundamental steps are detailed below.
I. Crystal Growth
Single crystals of suitable quality are paramount for a successful X-ray diffraction experiment. For the derivatives discussed, crystals were typically obtained by slow evaporation of a saturated solution in an appropriate organic solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.
II. X-ray Data Collection
A single crystal of appropriate size (typically 0.1-0.4 mm) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (e.g., 113 K or 296 K) to minimize thermal vibrations and potential radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
For the compounds cited, data were collected on diffractometers such as a Bruker APEXII CCD or a Rigaku Saturn CCD, using Mo Kα radiation (λ = 0.71073 Å).[1][2]
III. Structure Solution and Refinement
The collected diffraction data, consisting of thousands of reflections with varying intensities, are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to achieve the best agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Logical Framework for Structure Confirmation
The process of confirming a chemical structure by X-ray crystallography follows a logical progression, beginning with the initial hypothesis of the molecular structure and culminating in a validated, three-dimensional model.
Caption: A diagram illustrating the logical progression from a hypothesized chemical structure to a confirmed three-dimensional structure via X-ray crystallography.
Alternative and Complementary Techniques
While X-ray crystallography provides definitive structural information, other analytical techniques are indispensable for the comprehensive characterization of 4-fluoroindoline derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the connectivity of atoms in the molecule in solution. NMR can also provide insights into the conformational dynamics of the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its electronic properties, respectively.
References
- 1. 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetra-chloro-2-(4-fluoro-phen-yl)isoindoline-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]
A Guide to Cross-Validation of Analytical Methods for Fluorinated Intermediates
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data for fluorinated intermediates is paramount. Cross-validation of analytical methods provides a robust framework for comparing the performance of different techniques, ensuring consistency, and meeting regulatory expectations. This guide offers a comparative overview of commonly employed analytical methods, supported by representative experimental data and detailed protocols.
Comparing Analytical Techniques: Performance Characteristics
The choice of an analytical method for fluorinated intermediates is often dictated by the analyte's physicochemical properties, such as volatility, polarity, and thermal stability. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Quantitative Performance Data for GC-MS and LC-MS/MS
| Performance Parameter | GC-MS (for Volatile Fluorinated Intermediates) | LC-MS/MS (for Non-Volatile/Polar Fluorinated Intermediates) |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.998 |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | < 5% | < 3% |
| - Intermediate Precision (Inter-day) | < 10% | < 5% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL | 0.005 - 2 ng/mL |
| Specificity/Selectivity | High (with appropriate column and MS parameters) | Very High (with MRM) |
| Robustness | Good | Excellent |
Note: The values presented in this table are representative and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reliable cross-validation. Below are methodologies for key experiments.
Sample Preparation
The diverse nature of fluorinated intermediates necessitates tailored sample preparation techniques to ensure accurate analysis.
-
For GC-MS Analysis (Volatile Intermediates):
-
Headspace Sampling: An aliquot of the sample (e.g., reaction mixture, isolated intermediate) is placed in a sealed headspace vial. The vial is heated to a specific temperature to allow volatile fluorinated intermediates to partition into the gas phase. A portion of the headspace gas is then injected into the GC-MS system. This technique is advantageous as it minimizes matrix effects.
-
Liquid-Liquid Extraction (LLE): The sample is dissolved in a suitable solvent and extracted with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer containing the fluorinated intermediate is then concentrated and injected into the GC-MS.
-
Derivatization: For intermediates with poor chromatographic properties, derivatization can be employed to increase volatility and improve peak shape.
-
-
For LC-MS/MS Analysis (Non-Volatile/Polar Intermediates):
-
Direct Dilution: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and diluted to a concentration within the calibrated range of the instrument.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge. The fluorinated intermediate is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. This method is effective for sample clean-up and concentration.[1]
-
Cross-Validation Protocol
The objective of a cross-validation study is to demonstrate that two different analytical methods provide equivalent results for the same sample.
-
Method Validation: Ensure that both the primary and alternative analytical methods are individually validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][3]
-
Sample Selection: A minimum of three batches of the fluorinated intermediate, representing the typical process variability, should be selected for the study.
-
Analysis: Each batch should be analyzed in triplicate by both analytical methods.
-
Data Comparison: The results obtained from both methods should be statistically compared. The acceptance criteria should be pre-defined in a validation protocol. A common approach is to use a Student's t-test to compare the means and an F-test to compare the variances of the two datasets. The difference between the mean results should not be statistically significant.
Visualizing the Workflow
Understanding the logical flow of the cross-validation process is crucial for effective implementation.
References
The Impact of Fluorination on Drug Efficacy: A Comparative Analysis of Quinolone, EGFR, and PARP Inhibitors
A strategic modification in drug design, the substitution of a hydrogen atom with fluorine can significantly enhance a compound's therapeutic profile. This guide provides a detailed comparison of the in vitro and in vivo efficacy of fluorinated versus their non-fluorinated counterparts across three major drug classes: quinolone antibiotics, EGFR inhibitors, and PARP inhibitors. The inclusion of fluorine often leads to improved potency, metabolic stability, and pharmacokinetic properties, ultimately resulting in enhanced therapeutic efficacy.
This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments. Visualizations of experimental workflows and signaling pathways are included to further clarify the mechanisms and procedures involved.
Quinolone Antibiotics: The Advantage of the Fluoroquinolone
The introduction of a fluorine atom at the C-6 position of the quinolone core structure was a pivotal moment in the development of this class of antibiotics, leading to the highly successful fluoroquinolones. A head-to-head comparison between the non-fluorinated quinolone, BMS-284756, and its fluorinated analog, ciprofloxacin, reveals the significant impact of this single atomic substitution on antibacterial activity.
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Organism (Number of Strains) | Analog | MIC50 (µg/mL)[1] | MIC90 (µg/mL)[1] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (Methicillin-Susceptible) (27) | BMS-284756 (Non-fluorinated) | 0.03 | 0.03 |
| Ciprofloxacin (Fluorinated) | 0.25 | 0.5 | |
| Streptococcus pneumoniae (Penicillin-Susceptible) (29) | BMS-284756 (Non-fluorinated) | 0.06 | 0.06 |
| Ciprofloxacin (Fluorinated) | 1 | 2 | |
| Gram-Negative Bacteria | |||
| Escherichia coli (100) | BMS-284756 (Non-fluorinated) | 0.03 | 0.06 |
| Ciprofloxacin (Fluorinated) | ≤0.015 | 0.03 | |
| Pseudomonas aeruginosa (100) | BMS-284756 (Non-fluorinated) | 2 | 4 |
| Ciprofloxacin (Fluorinated) | 0.25 | 1 |
Interestingly, for Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, the non-fluorinated analog BMS-284756 demonstrates superior potency with significantly lower MIC values compared to ciprofloxacin[1]. Conversely, for Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the fluorinated ciprofloxacin shows greater activity[1]. This highlights that the effect of fluorination can be spectrum-dependent.
Experimental Protocols
This method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing CAMHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Case for Fluorination in Overcoming Resistance
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
-
Assay Setup: The assay is typically performed in a 384-well plate. A reaction mixture containing recombinant human EGFR kinase domain, a peptide substrate (e.g., Poly(Glu, Tyr)), and the test compound at various concentrations is prepared in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to a control (without inhibitor), and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., A549, a human lung cancer cell line) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to a control (untreated cells). The IC50 value is then determined.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Fluorination for Enhanced Potency
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
-
Assay Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by the PARP enzyme.
-
Procedure: The reaction is carried out in a histone-coated 96-well plate. The PARP enzyme is incubated with the test compound at various concentrations, along with activated DNA and biotinylated NAD+.
-
Detection: After the reaction, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the incorporated biotin. A colorimetric substrate for HRP is then added, and the absorbance is measured.
-
Data Analysis: The absorbance is inversely proportional to the PARP inhibitory activity of the compound. The IC50 value is calculated from the dose-response curve.
This model is used to evaluate the antitumor activity of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., a BRCA-deficient ovarian cancer cell line) are injected subcutaneously into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (e.g., administered orally) or a vehicle control over a specified period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the efficacy of the compound. Other parameters such as body weight and overall health of the mice are also monitored.
Conclusion
The strategic incorporation of fluorine into drug molecules is a powerful tool in medicinal chemistry. As demonstrated by the comparative data for quinolone antibiotics, fluorination can significantly enhance antibacterial potency, albeit with spectrum-specific effects. While direct quantitative comparisons for a single parent molecule are not always available for complex drugs like EGFR and PARP inhibitors, the established importance of fluorinated moieties in their structures underscores the value of this approach. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of next-generation fluorinated therapeutics with improved efficacy and safety profiles.
References
A Researcher's Guide to Determining Detection and Quantification Limits for 4-Fluoroindoline
For researchers, scientists, and professionals in drug development, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in validating analytical methods for novel compounds like 4-Fluoroindoline. These parameters define the sensitivity and reliability of a method at low analyte concentrations. This guide provides a comparative overview of methodologies for determining LOD and LOQ and outlines potential analytical techniques applicable to this compound analysis, supported by detailed experimental protocols.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision and accuracy. It signifies the threshold at which the analytical signal is distinguishable from the background noise.
The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. This is the minimum level at which quantitative results can be confidently reported.
Comparison of Methodologies for LOD & LOQ Determination
Several approaches can be used to determine the LOD and LOQ, each with its own basis for calculation. The most common methods, recommended by the International Council for Harmonisation (ICH), are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
| Method | Description | LOD Formula | LOQ Formula | Primary Application |
| Signal-to-Noise (S/N) Ratio | This empirical method involves comparing the signal from a sample with a known low concentration of the analyte to the background noise of the system. | Signal-to-Noise Ratio ≈ 3:1 | Signal-to-Noise Ratio ≈ 10:1 | Chromatographic techniques (e.g., HPLC, GC) where baseline noise can be readily observed. |
| Calibration Curve | This statistical method uses the parameters of the linear regression curve constructed from the analysis of several standards at different concentrations. | LOD = 3.3 * (σ / S) | LOQ = 10 * (σ / S) | Applicable to most quantitative analytical methods that exhibit a linear response. |
Where:
-
σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or the analysis of blank samples).
-
S = the slope of the calibration curve.
Potential Analytical Techniques for this compound
While specific validated methods for this compound are not widely published, methods used for similar indoline and indole derivatives can be adapted. High-Performance Liquid Chromatography (HPLC) is a primary candidate due to its versatility and wide use for these types of compounds.[1][2][3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique. For indoline, a reverse-phase C18 column with a mobile phase of methanol and 0.1% trifluoroacetic acid (TFA) has been shown to be effective, with detection at 280 nm.[2][4] This method offers a good starting point for developing a validated assay for this compound.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides higher selectivity and sensitivity, which can lead to lower LOD and LOQ values.[2][5] This is particularly useful for complex matrices or when trace-level quantification is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound or if the compound itself is sufficiently volatile and thermally stable, GC-MS can be a powerful analytical tool.[6][7]
Experimental Protocol: Determining LOD & LOQ for this compound by HPLC-UV
This section provides a detailed hypothetical protocol for determining the LOD and LOQ of this compound using a reverse-phase HPLC-UV method, based on established methods for related compounds.[2][4]
Objective: To establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using an HPLC-UV method based on the calibration curve approach.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis detector (e.g., Waters 2695 Separations Module with a 2489 UV/Vis detector).[4]
-
Reverse-phase C18 column (e.g., 5 µm, 4.6 mm × 250 mm).[4]
-
This compound reference standard.
-
HPLC-grade methanol and water.
-
Trifluoroacetic acid (TFA).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic elution with Methanol and 0.1% TFA in water (adjust ratio as needed, e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (or ambient).
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or the determined λmax for this compound).[4]
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least six calibration standards in the expected range of the LOQ (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).
-
Blank Solution: Use the mobile phase as a blank.
4. Experimental Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Analysis: Inject the blank solution multiple times (e.g., n=10) to determine the standard deviation of the background noise (for σ calculation, if using this approach).
-
Calibration Curve Construction: Inject each working standard solution in triplicate. Record the peak area response for each injection.
-
Data Analysis:
-
Plot the mean peak area against the concentration for the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995.
-
The slope of the line is 'S'.
-
Calculate the standard deviation of the y-intercepts of the regression lines ('σ').
-
5. Calculation of LOD and LOQ:
-
Use the formulas from the calibration curve method:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
6. Verification:
-
Prepare standard solutions at the calculated LOD and LOQ concentrations.
-
Inject these solutions multiple times (n=6).
-
At the LOD, the analyte peak should be clearly distinguishable from the baseline noise.
-
At the LOQ, the method should provide acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).
Workflow for LOD & LOQ Determination
The following diagram illustrates the logical workflow for establishing the LOD and LOQ for an analytical method.
Caption: General workflow for determining LOD and LOQ using the calibration curve method.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cetjournal.it [cetjournal.it]
- 5. mdpi.com [mdpi.com]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Standards for 4-Fluoroindoline Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of pharmaceutical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Fluoroindoline, a key building block in the synthesis of various therapeutic agents, requires well-defined analytical reference standards and validated methods for its quality control. This guide provides a comparative overview of potential analytical techniques for the analysis of this compound, drawing upon established methods for structurally related compounds due to the limited availability of specific public data for this compound itself. The presented data and protocols for analogous compounds, such as 4-fluoroaniline, can serve as a strong foundation for the development and validation of methods for this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of this compound and its potential impurities.
Table 1: Performance Comparison of Analytical Methods for Structurally Similar Compounds
| Parameter | HPLC-UV (for 4-Fluoroaniline) | LC-MS (for 4-Fluoroaniline) | GC-MS (General) |
| Linearity Range | Not Specified | 0.94-30.26 ng/mL[1] | Analyte Dependent |
| Limit of Detection (LOD) | Not Specified | 0.19 ng/mL[1] | Analyte Dependent |
| Limit of Quantification (LOQ) | Not Specified | 0.94 ng/mL[1] | Analyte Dependent |
| Precision (%RSD) | Not Specified | < 8.7%[1] | Typically < 15% |
| Accuracy | Not Specified | 92-99%[1] | Typically 85-115% |
| Primary Application | Quantification, Purity | Quantification, Identification | Identification, Quantification |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for HPLC and GC-MS analysis, adapted from methods for similar compounds.
1. High-Performance Liquid Chromatography (HPLC) Method for 4-Fluoroaniline
This method is suitable for the quantification of 4-fluoroaniline and can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm)[1].
-
Mobile Phase:
-
Gradient: A gradient elution program should be optimized to achieve good separation.
-
Flow Rate: 1 mL/min[1].
-
Column Temperature: 30°C[1].
-
Injection Volume: 20 μL[1].
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm). For mass spectrometry detection, a single quadrupole mass spectrometer in positive ionization mode with single ion monitoring can be used. For 4-fluoroaniline, an m/z of 112 was selected[1].
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a polysiloxane-based stationary phase is often used, but the choice of column should be validated to ensure it does not react with fluorinated compounds[2]. For reactive compounds, an inert, short column might be necessary[2].
-
Injector Temperature: Typically 250°C[3].
-
Oven Temperature Program: A temperature gradient should be optimized to separate the analyte from any impurities. A representative program could be: start at 80°C, hold for 2 minutes, ramp to 180°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 3 minutes[3].
-
Carrier Gas: Helium at a constant flow rate[3].
-
Ionization Mode: Electron Ionization (EI) is common[3].
-
Mass Analyzer: A quadrupole mass analyzer is frequently used[4].
-
Sample Preparation: If derivatization is required, a common approach involves reaction with an agent like N-tert.-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) after reaction with hydroxylamine hydrochloride[5].
Visualizing Analytical Workflows
Understanding the sequence of operations in an analytical procedure is critical for proper execution.
Experimental Workflow for this compound Analysis
The selection of an appropriate analytical technique is a critical decision in the process of establishing reference standards.
Decision Tree for Analytical Method Selection
References
- 1. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Assessment of a portable quadrupole-based gas chromatography mass spectrometry for seized drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzyme Inhibition by Fluorinated and Non-Fluorinated Indoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated indole derivatives against their non-fluorinated counterparts in the context of enzyme inhibition, supported by experimental data and detailed methodologies.
The introduction of a fluorine atom into the indole scaffold can significantly enhance the pharmacological properties of these compounds.[1] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to improved potency and pharmacokinetic profiles.[1][2] This strategic fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability of the parent molecule.[3]
This comparative study delves into the inhibitory effects of fluorinated indoles on several key enzymes implicated in various disease states, highlighting the significant impact of fluorination on potency.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the inhibitory activities (IC50 values) of various fluorinated and non-fluorinated indole derivatives against key enzymes. The data underscores the significant impact of fluorination on potency.
Table 1: Tryptophan 2,3-dioxygenase (TDO2) Inhibition
Tryptophan 2,3-dioxygenase is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Its upregulation is associated with cancer and neurodegenerative diseases.[1]
| Compound | Fluorine Substitution | IC50 (µM) | Reference |
| Indole Derivative A | None | > 10 | [1] |
| 6-fluoroindole derivative 71a | 6-F | < 1 | [1][4] |
| 6-fluoroindole derivative 72 | 6-F | < 1 | [1][4] |
| 6-fluoroindole derivative 73a | 6-F | < 1 | [1][4] |
Table 2: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition
ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its overactivation is implicated in cardiovascular diseases, cancer, and glaucoma.[1]
| Compound | Fluorine Substitution | IC50 (nM) | Reference |
| Indazole Derivative | None | > 5000 | [1] |
| 4-fluoroindazole 51 | 4-F | 2500 | [1] |
| 6-fluoroindazole 52 | 6-F | 14 | [1] |
Table 3: Cholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[1][5]
| Compound | Fluorine Substitution | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Indole-based thiadiazole derivative 8 | para-fluoro | 0.15 ± 0.050 | 0.20 ± 0.10 | [5] |
| Indole-based thiadiazole derivative 9 | Not specified | 0.35 ± 0.050 | 0.50 ± 0.050 | [5] |
| Indole-based thiadiazole derivative 10 | Not specified | 1.10 ± 0.10 | 2.80 ± 0.10 | [5] |
| Non-fluorinated pyrroloindole | None | - | - | [4] |
| Fluorinated pyrroloindole 69a | Fluorinated | 16.0 | - | [4] |
Table 4: α-Glucosidase Inhibition
α-Glucosidase inhibitors are utilized in the management of type 2 diabetes by preventing the digestion of carbohydrates.[6][7]
| Compound | Fluorine Substitution | IC50 (µM) | Reference |
| Acarbose (Reference) | - | 569.43 ± 43.72 | [6][7] |
| 5-fluoro-2-oxindole | 5-F | (7.51 ± 0.17) x 10³ | [6][7] |
| 5-fluoro-2-oxindole derivative 3d | 5-F | 49.89 ± 1.16 | [6][7] |
| 5-fluoro-2-oxindole derivative 3f | 5-F | 35.83 ± 0.98 | [6][7] |
| 5-fluoro-2-oxindole derivative 3i | 5-F | 56.87 ± 0.42 | [6][7] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
1. Tryptophan 2,3-dioxygenase (TDO2) Inhibition Assay
-
Principle: This assay measures the enzymatic activity of TDO2 by monitoring the production of N-formylkynurenine, which can be detected spectrophotometrically.
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, TDO2 enzyme solution, L-tryptophan substrate solution, and inhibitor solutions (fluorinated and non-fluorinated indoles) at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, inhibitor solution, and TDO2 enzyme. Initiate the reaction by adding the L-tryptophan substrate.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and measure the absorbance at a specific wavelength to quantify the amount of N-formylkynurenine formed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. ROCK1 Kinase Assay
-
Principle: This ELISA-based assay detects the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1) at Threonine 696 by ROCK1.[1]
-
Procedure:
-
Reagent Preparation: Prepare kinase assay buffer, ATP solution, recombinant active ROCK1 enzyme, and inhibitor solutions.[1]
-
Kinase Reaction: Add the ROCK1 enzyme and inhibitor solution to the wells of a MYPT1-coated plate. Initiate the kinase reaction by adding ATP.[1]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]
-
Detection: The phosphorylated substrate is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of phosphorylated substrate is quantified by measuring the absorbance of the chromogenic substrate.[1]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the TDO2 assay.[1]
-
3. Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric method measures the activity of AChE and BuChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored compound.[1]
-
Procedure:
-
Reagent Preparation: Prepare assay buffer (0.1 M Phosphate buffer, pH 8.0), substrate solution (acetylthiocholine iodide - ATCI or butyrylthiocholine iodide - BTCI), DTNB solution, enzyme solution (AChE or BuChE), and inhibitor solutions.[1]
-
Assay in 96-well plate: Add assay buffer, DTNB solution, and inhibitor solution to each well. Add the enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).[1]
-
Initiate Reaction: Add the substrate solution to start the enzymatic reaction.
-
Measurement: Monitor the increase in absorbance at a specific wavelength over time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. Determine the IC50 values.[1]
-
4. α-Glucosidase Inhibition Assay
-
Principle: This assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Procedure:
-
Reagent Preparation: Prepare phosphate buffer, α-glucosidase enzyme solution, pNPG substrate solution, and inhibitor solutions.
-
Enzyme Reaction: Pre-incubate the enzyme with the inhibitor solutions in a 96-well plate.
-
Initiate Reaction: Add the pNPG substrate to start the reaction.
-
Incubation and Termination: Incubate the mixture and then stop the reaction by adding a sodium carbonate solution.
-
Measurement: Measure the absorbance of the released p-nitrophenol at a specific wavelength.
-
Data Analysis: Calculate the percentage inhibition and determine the IC50 values.
-
Visualizing Pathways and Workflows
Signaling Pathways and Experimental Workflows
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
TDO2 in the Kynurenine Pathway.
ROCK1 Signaling Pathway.
Cholinesterase Inhibition Assay Workflow.
In Vitro Microsomal Stability Assay Workflow.
Conclusion
The strategic fluorination of indole-based compounds consistently demonstrates a significant enhancement of their enzyme inhibitory potency across a range of important therapeutic targets. This guide provides a clear, data-driven comparison that highlights the advantages of incorporating fluorine in drug design. The detailed experimental protocols and visual workflows offer a practical resource for researchers aiming to synthesize and evaluate novel fluorinated indole inhibitors. As the field of medicinal chemistry continues to evolve, the judicious use of fluorine is expected to remain a powerful strategy in the development of more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluoroindoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-fluoroindoline, a halogenated indoline derivative.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with the potential hazards associated with halogenated aromatic compounds.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside of a certified chemical fume hood. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure the safety of laboratory personnel.
Step 1: Waste Segregation
-
Solid Waste: Collect un-used or expired this compound powder in a dedicated, clearly labeled hazardous waste container. Any materials grossly contaminated with the solid, such as weighing papers or contaminated personal protective equipment (gloves, etc.), should also be placed in this container.
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., acetone, methanol, or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Step 2: Waste Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
Any other constituents in the waste stream.
Step 3: Storage
-
Store sealed waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).
-
The storage area should be cool and away from sources of ignition.
-
Ensure secondary containment is in place to manage any potential leaks.
-
Segregate the halogenated waste from incompatible materials such as strong oxidizing agents, acids, and bases.
Step 4: Final Disposal
-
The final disposal of this compound waste should be conducted through a licensed and accredited hazardous waste disposal contractor.
-
The most common and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.
-
Never dispose of this compound down the drain or in regular solid waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guide for Handling 4-Fluoroindoline
This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoroindoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. The substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
The following table summarizes the required PPE for handling this compound:
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may be necessary for splash protection. | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) that comply with Regulation (EU) 2016/425 and the EN 374 standard.[1][4] A fully buttoned lab coat or chemical-resistant overalls should be worn to prevent skin contact.[5][6] | Prevents skin irritation from direct contact with the chemical.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4][7] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[2] | Minimizes the risk of respiratory tract irritation from inhalation of dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks.
A. Pre-Operational Checks:
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Assemble PPE: Before entering the work area, don all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[1][2][7] Clear the workspace of any unnecessary items and potential ignition sources.
B. Handling Procedure:
-
Container Inspection: Before use, visually inspect the this compound container for any signs of damage or leaks.
-
Dispensing: Carefully open the container and weigh or measure the required amount, taking care to avoid creating dust.[2][7]
-
During Operation: Keep the container tightly closed when not in use.[1][2][7] Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Post-Operation: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2] Decontaminate the work surface.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.[6]
-
Liquid Waste: All solutions containing this compound, including rinsate from cleaning glassware, must be collected in a container specifically designated for halogenated organic liquid waste.[6]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area. Ensure secondary containment is in place to manage potential leaks.
Step 3: Final Disposal
-
The standard method for disposal of halogenated organic waste is high-temperature incineration conducted by a licensed and accredited waste disposal contractor.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Emergency Spill Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for responding to a this compound chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
